3,4-Dimethyl-2-hexanone
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3,4-dimethylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-6(2)7(3)8(4)9/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXOERUAAWTDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871301 | |
| Record name | 3,4-Dimethylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-10-8 | |
| Record name | 2-Hexanone, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethyl-2-hexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dimethyl-2-hexanone (CAS: 19550-10-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-2-hexanone is an aliphatic ketone that serves as a valuable intermediate in organic synthesis and as a model compound in neurotoxicity studies. Its branched structure and ketone functionality offer versatile reactivity for creating more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and its role in toxicological research.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic odor. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 19550-10-8 |
| IUPAC Name | 3,4-dimethylhexan-2-one |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| Canonical SMILES | CCC(C)C(C)C(=O)C[1][2] |
| InChIKey | YGXOERUAAWTDEV-UHFFFAOYSA-N[1] |
| PubChem CID | 89184[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | ~158 °C at 760 mmHg |
| Density | ~0.8295 g/cm³[2] |
| Refractive Index | ~1.4193[2] |
| Melting Point | -32.24 °C (estimate)[2] |
| Solubility | Soluble in organic solvents, insoluble in water. |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the oxidation of the corresponding secondary alcohol or through carbon-carbon bond formation reactions such as Friedel-Crafts acylation.
Oxidation of 3,4-Dimethyl-2-hexanol
A common and efficient method for the synthesis of this compound is the oxidation of its precursor alcohol, 3,4-Dimethyl-2-hexanol.
Experimental Protocol (General Procedure):
-
Dissolution: Dissolve 3,4-Dimethyl-2-hexanol in a suitable organic solvent such as acetone or diethyl ether.
-
Oxidation: Cool the solution in an ice bath and add a solution of an oxidizing agent, such as Jones reagent (CrO₃ in sulfuric acid) or pyridinium chlorochromate (PCC), dropwise while monitoring the temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding isopropanol to consume any excess oxidant. Filter the mixture to remove chromium salts.
-
Extraction: Extract the product into an organic solvent like diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.
Diagram 1: Synthesis of this compound via Oxidation.
Friedel-Crafts Acylation
While less common for this specific aliphatic ketone, the principles of Friedel-Crafts acylation can be applied to form the carbon skeleton.
Experimental Protocol (General Procedure):
A specific protocol for the Friedel-Crafts acylation to produce this compound is not available. A general procedure for a related acylation is provided for conceptual understanding:
-
Catalyst Suspension: Suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a dry, inert solvent like dichloromethane or carbon disulfide.
-
Acyl Chloride Addition: Cool the suspension in an ice bath and slowly add an appropriate acyl chloride (e.g., propanoyl chloride) to form the acylium ion complex.
-
Alkane Addition: Add the corresponding branched alkane (e.g., 3-methylpentane) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at low temperature, followed by stirring at room temperature. Monitor the reaction by gas chromatography (GC).
-
Work-up: Quench the reaction by carefully pouring it over crushed ice and hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over a suitable drying agent, and purify by distillation.
References
Physicochemical Properties of 3,4-Dimethyl-2-hexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dimethyl-2-hexanone (CAS No: 19550-10-8). The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. This document includes a summary of quantitative data, generalized experimental protocols for the determination of key properties, and a logical workflow for its characterization.
Core Physicochemical Data
This compound is an aliphatic ketone with the molecular formula C8H16O.[1][2][3][4] Its structure features a hexane backbone with a carbonyl group at the second position and methyl groups at the third and fourth positions.[2] This branched structure influences its physical and chemical properties, such as boiling point and reactivity.[5] The presence of two chiral centers at the C3 and C4 positions means that the molecule can exist as four possible stereoisomers.[5]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C8H16O | [1][2][3][4] |
| Molecular Weight | 128.21 g/mol | [1][2][3][4][5][6][7] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 151 - 158.05 °C at 760 mmHg | [1][2][5][6][7] |
| Melting Point | -32.24 °C (estimate) | [1][6] |
| Density | 0.809 - 0.8295 g/cm³ | [1][2][5][6][7] |
| Refractive Index | 1.407 - 1.4193 | [1][2][6][7] |
| Flash Point | 34.2 °C | [1][7] |
| Vapor Pressure | 2.68 mmHg at 25 °C | [1][7] |
| Solubility | Soluble in organic solvents such as ethanol and ether; insoluble in water. | [2] |
| LogP (Octanol/Water Partition Coefficient) | 2.25760 | [1][7] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic Data
Spectroscopic methods are essential for the structural confirmation of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound is available on the NIST WebBook.[3] A characteristic strong absorption band for the C=O stretch is expected around 1720 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹³C NMR : The carbonyl carbon (C2) is predicted to have a chemical shift in the range of 205-215 ppm. Aliphatic carbons are expected to appear in the 10-50 ppm range.[5]
-
¹H NMR : Protons on the carbon atom alpha to the carbonyl group (on C3) are expected to have chemical shifts in the range of 2.2-2.7 ppm. Other aliphatic protons are predicted to appear between 0.8 and 1.7 ppm.[5] The presence of stereocenters at C3 and C4 can lead to more complex spectra due to diastereotopic protons and carbons.[5]
-
Experimental Protocols
The following are generalized experimental methodologies for the determination of key physicochemical properties of liquid ketones like this compound.
Determination of Boiling Point (Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.
-
Sample Preparation : A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
-
Apparatus Setup : A capillary tube, sealed at one end, is placed open-end-down into the liquid. The test tube is then attached to a thermometer.
-
Heating : The assembly is heated in a liquid bath (e.g., paraffin oil) using a Thiele tube or a beaker on a hot plate. The heating should be gradual and the bath stirred to ensure uniform temperature distribution.
-
Observation : As the liquid heats up, a stream of bubbles will emerge from the capillary tube. The heating is stopped when a rapid and continuous stream of bubbles is observed.
-
Measurement : The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer or Graduated Cylinder Method)
Density is the mass per unit volume of a substance.
-
Mass Measurement : A clean, dry container of a known volume (e.g., a pycnometer or a graduated cylinder) is weighed empty.
-
Volume Measurement : The container is then filled with the liquid sample to a calibrated mark.
-
Final Mass Measurement : The container with the liquid is weighed again.
-
Calculation : The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the known volume of the container. Temperature should be recorded as density is temperature-dependent.
Determination of Refractive Index (Abbe Refractometer)
The refractive index measures how light propagates through a substance and is a characteristic property.
-
Instrument Calibration : The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application : A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement : The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading : The refractive index is read directly from the instrument's scale. The temperature should be controlled and noted as the refractive index is temperature-dependent.
Infrared (IR) Spectroscopy (Neat Sample)
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation : For a liquid sample, a "neat" spectrum is obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Background Spectrum : A background spectrum of the empty salt plates is recorded.
-
Sample Spectrum : The "sandwich" of salt plates with the sample is placed in the spectrometer's sample holder.
-
Data Acquisition : The IR spectrum is recorded. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
-
Sample Preparation : A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is then transferred to an NMR tube.
-
Spectrometer Setup : The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity.
-
Data Acquisition : The appropriate NMR experiment (e.g., ¹H, ¹³C, DEPT) is selected, and the spectrum is acquired.
-
Data Processing : The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum, which is then phased and baseline corrected.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid organic compound such as this compound.
Applications in Research and Development
This compound serves as a valuable model compound in several research areas. It has been utilized in neurotoxicity studies to investigate mechanisms of neuropathy, specifically its ability to induce rapid pyrrole formation and protein crosslinking.[5] In organic synthesis, its branched structure and reactive carbonyl group make it a useful intermediate for creating more complex molecules through reactions such as oxidation to carboxylic acids or reduction to the corresponding alcohol, 3,4-dimethyl-2-hexanol.[2][5] The steric hindrance provided by the methyl groups can also be exploited for stereoselective reactions.[5]
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. phillysim.org [phillysim.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uoanbar.edu.iq [uoanbar.edu.iq]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
A Technical Guide to the IUPAC Nomenclature of 3,4-Dimethyl-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed breakdown of the systematic naming convention for the aliphatic ketone 3,4-Dimethyl-2-hexanone, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. Understanding these principles is fundamental for the unambiguous identification and communication of chemical structures in research and development.
Deconstruction of the IUPAC Name
The name this compound is a precise descriptor of the molecule's structure, with each component of the name defining a specific feature. The systematic name confirmed by chemical databases is 3,4-dimethylhexan-2-one.[1][2]
Table 1: Components of the IUPAC Name
| Component | Classification | Function |
| 3,4- | Locants | Specifies the positions of the substituent groups on the parent carbon chain. |
| Di- | Multiplier Prefix | Indicates the presence of two identical substituent groups. |
| methyl | Substituent | Names the alkyl groups (CH₃) attached to the parent chain. |
| hexan- | Parent Chain | Denotes a six-carbon continuous chain (hexane).[1] |
| -2- | Locant | Specifies the position of the principal functional group (carbonyl) on the parent chain. |
| -one | Suffix | Designates the principal functional group as a ketone (C=O).[3][4] |
The molecule has a chemical formula of C₈H₁₆O and a molecular weight of approximately 128.21 g/mol .[1][5][6][7]
Systematic Naming Protocol
The IUPAC nomenclature for ketones follows a hierarchical set of rules to ensure a unique and descriptive name for every structure. The application of this protocol to the target molecule is outlined below.
-
Identification of the Principal Functional Group: The primary functional group is identified as a ketone, characterized by a carbonyl group (C=O) bonded to two other carbon atoms.[4] The IUPAC system assigns the suffix "-one" to ketones.[3][4]
-
Determination of the Parent Chain: The longest continuous carbon chain that contains the carbonyl carbon is identified. In this case, the longest chain consists of six carbon atoms, corresponding to the parent alkane "hexane".[8]
-
Numbering of the Parent Chain: The chain is numbered from the end that gives the carbonyl carbon the lowest possible locant (position number).[3][4][8]
-
Correct: Numbering from right to left assigns the carbonyl group to position 2.
-
Incorrect: Numbering from left to right would assign the carbonyl group to position 5. Therefore, the chain is numbered to place the ketone at the C2 position.
-
-
Identification and Naming of Substituents: All groups attached to the parent chain that are not part of the main chain are identified as substituents.
-
A methyl group (-CH₃) is present on carbon 3.
-
A second methyl group (-CH₃) is present on carbon 4.
-
-
Assembly of the Final Name: The components are assembled in the following order: (Substituent Locants)-(Multiplier Prefix)(Substituent Name)(Parent Chain Stem)-(Functional Group Locant)-(Functional Group Suffix).
-
The substituents are placed in alphabetical order (not applicable here as both are methyl). The locants for the two methyl groups are 3 and 4.
-
The prefix "di-" is used to indicate two methyl groups.
-
The final name is constructed as 3,4-dimethylhexan-2-one .
-
Visualization of the Naming Workflow
The logical sequence for assigning the IUPAC name can be visualized as a workflow diagram. This ensures a reproducible and systematic approach to chemical nomenclature.
Caption: Workflow for IUPAC name assignment of this compound.
References
- 1. Buy this compound (EVT-1197598) | 19550-10-8 [evitachem.com]
- 2. This compound | C8H16O | CID 89184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. This compound|lookchem [lookchem.com]
- 6. 2-Hexanone, 3,4-dimethyl- [webbook.nist.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. CHEM-GUIDE: IUPAC system and IUPAC rules of naming aldehydes & ketones [chem-guide.blogspot.com]
An In-depth Technical Guide to the Stereoisomers of 3,4-Dimethyl-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethyl-2-hexanone is a chiral ketone possessing two stereocenters, giving rise to four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers, comprising two enantiomeric pairs of diastereomers, exhibit unique chemical and biological properties, making their individual synthesis and characterization crucial for applications in fields ranging from organic synthesis to neurotoxicity studies. This guide provides a comprehensive overview of the stereoisomers of this compound, detailing their synthesis, separation, and physicochemical properties. Experimental protocols and data are presented to facilitate further research and application.
Introduction
This compound is a branched-chain aliphatic ketone with the molecular formula C₈H₁₆O.[1][2] The presence of chiral centers at the C3 and C4 positions results in stereoisomerism, a critical factor influencing molecular interactions in biological systems and the stereochemical outcome of chemical reactions.[1] The steric hindrance provided by the branched methyl groups can lead to stereoselective reactions, making these isomers valuable building blocks in the synthesis of complex organic molecules.[1] Furthermore, this compound has been utilized as a model compound in neurotoxicity research, where the specific stereochemistry may play a role in its biological activity.[3]
This technical guide aims to provide a detailed resource on the stereoisomers of this compound, focusing on their synthesis, separation, and characterization to support advanced research and development.
Stereochemistry and Physicochemical Properties
The two chiral centers in this compound lead to the existence of four stereoisomers, which can be grouped into two pairs of enantiomers: the syn (or erythro) pair ((3R,4S)- and (3S,4R)-) and the anti (or threo) pair ((3R,4R)- and (3S,4S)-). The relative orientation of the methyl groups at C3 and C4 defines the diastereomeric relationship.
Visualization of Stereoisomers
Caption: Relationship between the four stereoisomers of this compound.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol [1][2] |
| Boiling Point | 158 °C at 760 mmHg |
| Density | 0.809 g/cm³ |
| CAS Number (racemic) | 19550-10-8[1][2] |
Synthesis of Stereoisomers
The synthesis of specific stereoisomers of this compound typically involves a stereoselective approach, often starting with the synthesis of the corresponding stereoisomers of 3,4-dimethyl-2-hexanol, followed by oxidation.
Stereoselective Synthesis of 3,4-Dimethyl-2-hexanol Precursors
The key to obtaining enantiomerically pure this compound is the stereoselective synthesis of the alcohol precursor. This can be achieved through various asymmetric synthesis strategies, such as:
-
Chiral auxiliary-mediated reactions: Employing chiral auxiliaries to direct the stereochemical outcome of alkylation or reduction reactions.
-
Asymmetric hydrogenation: Using chiral catalysts to hydrogenate a prochiral precursor, such as an unsaturated ketone.
-
Enzymatic resolution: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture of the alcohol, allowing for the separation of the unreacted enantiomer.
Oxidation to this compound
Once the desired stereoisomer of 3,4-dimethyl-2-hexanol is obtained, it can be oxidized to the corresponding ketone. Care must be taken to use mild oxidizing agents to avoid racemization at the C3 position.
Experimental Protocol: Oxidation of 3,4-Dimethyl-2-hexanol
A common method for this oxidation is the use of pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Preparation: Dissolve the stereoisomerically pure 3,4-dimethyl-2-hexanol in a suitable anhydrous solvent (e.g., dichloromethane).
-
Oxidation: Add the oxidizing agent (e.g., PCC or the reagents for Swern oxidation) to the solution at a controlled temperature (typically 0 °C to room temperature).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction and purify the resulting ketone using column chromatography.
Caption: General workflow for the oxidation of 3,4-dimethyl-2-hexanol.
Separation of Stereoisomers
When a stereoselective synthesis is not feasible or a mixture of stereoisomers is obtained, chromatographic separation is necessary.
Diastereomer Separation
Diastereomers have different physical properties and can often be separated by standard chromatographic techniques such as column chromatography or gas chromatography. The separation relies on the differential interaction of the diastereomers with the stationary phase.
Enantiomer Separation
Enantiomers have identical physical properties in an achiral environment, necessitating the use of a chiral environment for their separation. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of ketones.
-
Mobile Phase Optimization: The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is optimized to achieve the best separation (resolution) of the enantiomeric peaks.
-
Analysis: The mixture of enantiomers is injected into the HPLC system, and the separated enantiomers are detected, typically by a UV detector. The retention times will differ for each enantiomer.
Caption: Logical workflow for the separation of stereoisomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential tools for the structural elucidation and differentiation of the stereoisomers of this compound.
-
¹H and ¹³C NMR: While enantiomers will have identical NMR spectra in an achiral solvent, diastereomers will exhibit distinct chemical shifts and coupling constants, allowing for their differentiation. The relative stereochemistry (syn or anti) can often be determined by analyzing the coupling constants between the protons at C3 and C4.
-
Mass Spectrometry: The mass spectra of all four stereoisomers will be identical, showing the same molecular ion peak and fragmentation pattern. Therefore, MS is used for confirming the molecular weight and elemental composition but not for differentiating stereoisomers.
Applications and Future Directions
The stereoisomers of this compound hold potential in various fields:
-
Asymmetric Synthesis: As chiral building blocks for the synthesis of complex molecules with defined stereochemistry, which is critical in drug development.
-
Neuroscience Research: To investigate the stereospecific effects of this ketone in neurotoxicity studies, potentially leading to a better understanding of the mechanisms of neurodegeneration.
-
Flavor and Fragrance Industry: The different stereoisomers may possess distinct organoleptic properties, offering possibilities for the development of new flavors and fragrances.
Future research should focus on the development of efficient and scalable stereoselective syntheses for each of the four stereoisomers. Furthermore, a thorough investigation of their individual biological activities is warranted to fully exploit their potential in drug discovery and other applications.
Conclusion
The four stereoisomers of this compound represent a fascinating area of study with practical implications in various scientific disciplines. A clear understanding of their synthesis, separation, and characterization is fundamental for any research involving this chiral ketone. This guide provides a foundational framework and detailed protocols to aid researchers in their endeavors with these stereochemically rich molecules.
References
The Neurotoxicity of 3,4-Dimethyl-2-hexanone: A Technical Guide to the Core Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4-Dimethyl-2-hexanone is a potent neurotoxin belonging to the class of gamma-diketones. Its neurotoxicity is significantly greater than that of its more commonly studied analog, 2,5-hexanedione. The core mechanism of its toxicity revolves around its metabolic activation to 3,4-dimethyl-2,5-hexanedione, which then engages in a cascade of molecular events leading to severe neuronal damage. This technical guide provides an in-depth exploration of this mechanism, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved signaling pathways. The primary pathogenic process involves the formation of pyrrole adducts with neurofilament proteins, leading to their crosslinking, aggregation, and the subsequent disruption of axonal transport. This ultimately results in the characteristic giant axonal swellings and neurodegeneration. Evidence also suggests the involvement of key cellular signaling pathways, including the PI3K/Akt pathway and autophagy, in the neuronal response to this toxic insult.
Introduction
Gamma-diketone neuropathy is a well-characterized form of chemically induced peripheral neuropathy. The causative agents are gamma-diketones, or compounds that are metabolized to gamma-diketones. A key pathological feature is the development of giant axonal swellings filled with accumulated neurofilaments. This compound, through its metabolite 3,4-dimethyl-2,5-hexanedione, is a particularly potent inducer of this neurotoxicity, demonstrating a significantly accelerated and more severe neuropathological profile compared to the prototypical gamma-diketone, 2,5-hexanedione.[1][2] Understanding the molecular mechanisms underpinning the neurotoxicity of this compound is crucial for risk assessment, the development of preventative strategies, and the identification of potential therapeutic targets for this and related neurotoxic compounds.
Core Neurotoxic Mechanism
The neurotoxicity of this compound is a multi-step process that begins with its metabolic activation and culminates in severe disruption of neuronal structure and function.
Metabolic Activation
While this compound itself is the precursor, the ultimate neurotoxic agent is its metabolized form, 3,4-dimethyl-2,5-hexanedione . This conversion is believed to be mediated by the cytochrome P450 enzyme system in the liver, which hydroxylates the precursor, followed by oxidation to the diketone.[3] Although the specific P450 isozymes involved in the metabolism of this compound have not been definitively identified, studies on similar aliphatic hydrocarbons suggest the involvement of CYP2E1 and CYP2B6.[4][5]
Pyrrole Formation and Protein Crosslinking
The central molecular event in gamma-diketone neurotoxicity is the reaction of the diketone with primary amine groups on proteins, particularly the ε-amino group of lysine residues.[2][6] This reaction, known as the Paal-Knorr synthesis, results in the formation of a stable five-membered ring structure called a pyrrole. In the case of 3,4-dimethyl-2,5-hexanedione, this leads to the formation of N-substituted 2,3,4,5-tetramethylpyrroles on proteins.[2]
The dimethyl substitution in 3,4-dimethyl-2,5-hexanedione significantly accelerates this process. Compared to 2,5-hexanedione, 3,4-dimethyl-2,5-hexanedione cyclizes approximately eight times more rapidly.[2] Following pyrrole formation, these adducts can undergo oxidation, leading to the covalent crosslinking of proteins. This crosslinking is also dramatically enhanced by the dimethyl substitution, occurring about 40 times faster than with 2,5-hexanedione.[2] The primary targets for this protein modification are the neurofilament proteins, which are major components of the neuronal cytoskeleton.[7]
Disruption of Neurofilament and Axonal Transport
The extensive crosslinking of neurofilament proteins leads to their aggregation and the formation of insoluble masses within the axon.[7] This has a profound impact on the highly organized structure of the axonal cytoskeleton and severely impairs axonal transport, the process by which essential molecules and organelles are moved between the cell body and the synapse.
Specifically, the slow axonal transport of neurofilament proteins is dramatically inhibited. Studies in rats have shown that administration of 3,4-dimethyl-2,5-hexanedione can reduce the rate of neurofilament protein transport by 75% to 90%.[6] This disruption of transport is a key factor leading to the characteristic pathological hallmark of gamma-diketone neuropathy: the formation of giant axonal swellings packed with disorganized neurofilaments.[1][6] The location of these swellings appears to be dependent on the rate of crosslinking, with the more rapidly crosslinking 3,4-dimethyl-2,5-hexanedione causing more proximal swellings compared to the distal axonopathy seen with 2,5-hexanedione.[1]
Data Presentation
The following tables summarize the key quantitative data from comparative studies of 3,4-dimethyl-2,5-hexanedione and 2,5-hexanedione.
| Parameter | 2,5-Hexanedione | 3,4-Dimethyl-2,5-hexanedione | Fold Increase | Reference |
| Neurotoxic Potency | Baseline | 20 to 30 times more potent | 20-30x | [1][2] |
| Rate of Pyrrole Formation | Baseline | ~8 times faster | ~8x | [2] |
| Rate of Protein Crosslinking | Baseline | ~40 times faster | ~40x | [2] |
| Experimental Model | Compound | Dosage | Effect | Reference |
| In Vivo (Rats) | 3,4-Dimethyl-2,5-hexanedione | 0.6 mmol/kg for 5 days | 75-90% reduction in neurofilament protein transport rate | [6] |
| In Vivo (Rats) | 3,3-Dimethyl-2,5-hexanedione (non-pyrrole forming isomer) | >20 times the dose of 3,4-DMHD | No clinical neurotoxicity after 12 weeks | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
In Vivo Neurotoxicity Assessment in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: 3,4-dimethyl-2,5-hexanedione is administered, often via intraperitoneal injection, at a specified dose (e.g., 0.6 mmol/kg body weight) for a defined period (e.g., 5 consecutive days).[6] Control animals receive vehicle injections.
-
Neurobehavioral Assessment: Animals are monitored for clinical signs of neurotoxicity, such as gait abnormalities (e.g., ataxia) and hindlimb weakness.
-
Histopathology: After the treatment period, animals are euthanized, and nervous tissue (e.g., spinal cord, peripheral nerves) is collected. Tissues are fixed, sectioned, and stained (e.g., with silver stains or antibodies against neurofilament proteins) to visualize axonal swellings and neurofilament accumulation.
Axonal Transport Studies
-
Radiolabeling: To track the movement of newly synthesized proteins, a radiolabeled amino acid, typically [35S]methionine, is injected into the ventral horn of the spinal cord (for motor neurons) or dorsal root ganglia (for sensory neurons).[6]
-
Tissue Collection and Analysis: At various time points after radiolabeling, segments of the peripheral nerve (e.g., sciatic nerve) are collected at different distances from the injection site.
-
Protein Separation and Visualization: The proteins from each nerve segment are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The radiolabeled proteins are then visualized by autoradiography or fluorography.
-
Quantification: The rate of transport is determined by measuring the distance the radiolabeled neurofilament proteins have moved down the axon over time.
In Vitro Protein Crosslinking Assay
-
Protein Source: Purified neurofilament proteins or protein extracts from nervous tissue are used.
-
Incubation: The protein solution is incubated with 3,4-dimethyl-2,5-hexanedione or 2,5-hexanedione at a physiological temperature (e.g., 37°C).
-
Analysis: At different time points, aliquots of the reaction mixture are analyzed by SDS-PAGE to observe the formation of high-molecular-weight protein aggregates, which is indicative of crosslinking. The rate of disappearance of the monomeric protein bands can be quantified to determine the rate of crosslinking.
Visualization of Neurotoxic Pathways
The following diagrams, generated using the DOT language, illustrate the key molecular and cellular pathways involved in this compound neurotoxicity.
Caption: Metabolic activation of this compound and subsequent protein adduction.
Caption: Cellular consequences of neurofilament crosslinking.
Caption: Proposed involvement of PI3K/Akt and autophagy pathways.
Implicated Signaling Pathways
While the direct chemical interaction with neurofilaments is the primary insult, there is growing evidence that cellular signaling pathways are also critically involved in the neurotoxic process. Studies on the less potent analog, 2,5-hexanedione, provide strong indications of the pathways likely affected by 3,4-dimethyl-2,5-hexanedione.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Evidence suggests that 2,5-hexanedione-induced neurotoxicity involves the suppression of this pathway.[9][10] This inhibition of PI3K/Akt signaling is thought to promote neuronal apoptosis. Given the higher potency of 3,4-dimethyl-2,5-hexanedione, it is highly probable that it exerts a more profound inhibitory effect on this pro-survival pathway.
Autophagy
Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. While autophagy is typically a protective mechanism, its excessive activation can lead to a form of programmed cell death known as autophagic cell death. Studies have shown that 2,5-hexanedione can induce excessive autophagy in neuronal cells, contributing to its neurotoxicity.[11][12] This process is also linked to the inhibition of the PI3K/Akt/mTOR pathway, a key negative regulator of autophagy.[11] It is plausible that the potent neurofilament aggregation caused by 3,4-dimethyl-2,5-hexanedione could act as a strong trigger for dysregulated and excessive autophagy.
Conclusion
The neurotoxicity of this compound is a complex process initiated by its metabolic conversion to the highly reactive gamma-diketone, 3,4-dimethyl-2,5-hexanedione. The core mechanism involves the rapid formation of pyrrole adducts on neurofilament proteins, leading to extensive crosslinking, aggregation, and a severe disruption of axonal transport. This ultimately manifests as the characteristic giant axonal swellings and progressive neurodegeneration. Furthermore, the perturbation of critical cellular signaling pathways, such as the PI3K/Akt and autophagy pathways, likely plays a significant role in the neuronal demise. The enhanced potency of the dimethyl-substituted compound highlights the critical role of the rate of protein crosslinking in determining the severity and localization of the resulting neuropathy. Further research is warranted to fully elucidate the specific molecular players in the signaling cascades and metabolic pathways involved in this compound neurotoxicity, which will be instrumental in developing effective countermeasures and therapeutics.
References
- 1. The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione. I. Accelerated clinical neuropathy is accompanied by more proximal axonal swellings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxic Peripheral Neuropathies: Agents and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytochrome P450 isozymes 3A4 and 2B6 are involved in the in vitro human metabolism of thiotepa to TEPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dimethyl-2,5-hexanedione impairs the axonal transport of neurofilament proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione. II. Dimethyl substitution accelerates pyrrole formation and protein crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Protein Adduction in Toxic Neuropathies of Exogenous and Endogenous Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,5-Hexanedione induces autophagic death of VSC4.1 cells via a PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Branched Ketones in Organic Chemistry: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Branched ketones, organic compounds characterized by a carbonyl group flanked by at least one secondary or tertiary carbon atom, represent a crucial structural motif in a vast array of biologically active molecules, natural products, and pharmaceuticals. Their unique steric and electronic properties impart significant influence on molecular conformation and reactivity, making them invaluable building blocks in modern organic synthesis and medicinal chemistry. This in-depth technical guide explores the core principles of branched ketone synthesis, reactivity, and their burgeoning role in drug discovery and development, providing researchers, scientists, and drug development professionals with a comprehensive overview of this important class of molecules.
I. Synthesis of Branched Ketones: Strategies and Methodologies
The construction of sterically hindered carbonyl centers in branched ketones presents a significant synthetic challenge. However, a multitude of powerful and elegant methods have been developed to access these structures with high efficiency and stereocontrol.
Catalytic Asymmetric Synthesis
The enantioselective synthesis of chiral branched ketones is of paramount importance in drug development, where stereochemistry often dictates biological activity. Several catalytic asymmetric methods have emerged as powerful tools for this purpose.
a) Copper-Catalyzed Enantioselective α-Alkylation:
Copper-catalyzed asymmetric alkylation of carbonyl compounds has proven to be a versatile method for the synthesis of α-chiral ketones. The use of chiral ligands is crucial for achieving high enantioselectivity.
Experimental Protocol: Copper(I)-Catalyzed Asymmetric Alkylation of 2-Acylimidazoles [1]
A representative procedure for the copper-catalyzed asymmetric α-alkylation of 2-acylimidazoles is as follows:
-
To a dried Schlenk tube under an argon atmosphere are added Cu(OTf)₂ (0.1 equiv) and the chiral ligand (e.g., (R)-DTBM-SEGPHOS, 0.11 equiv).
-
Anhydrous and degassed solvent (e.g., toluene) is added, and the mixture is stirred at room temperature for 30 minutes.
-
The 2-acylimidazole substrate (1.0 equiv) and an additive such as 2,4,6-trimethylphenol (1.2 equiv) are added.
-
The alkylating agent (e.g., an allyl bromide or benzyl bromide, 1.5 equiv) is then added, and the reaction mixture is stirred at a specified temperature (e.g., 0 °C to room temperature) for a designated time (e.g., 24-82 hours), monitoring by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched α-branched ketone.
Quantitative Data for Asymmetric α-Alkylation of 2-Acylimidazoles [1]
| Entry | Substrate (R) | Alkylating Agent | Product | Yield (%) | ee (%) |
| 1 | Phenyl | Benzyl bromide | 3-Phenyl-1-(1-phenyl-1H-imidazol-2-yl)propan-1-one | 95 | 98 |
| 2 | 4-MeOC₆H₄ | Benzyl bromide | 1-(4-Methoxyphenyl)-3-phenyl-1-(1-phenyl-1H-imidazol-2-yl)propan-1-one | 99 | 99 |
| 3 | 4-ClC₆H₄ | Benzyl bromide | 1-(4-Chlorophenyl)-3-phenyl-1-(1-phenyl-1H-imidazol-2-yl)propan-1-one | 91 | 97 |
| 4 | 2-Naphthyl | Benzyl bromide | 1-(Naphthalen-2-yl)-3-phenyl-1-(1-phenyl-1H-imidazol-2-yl)propan-1-one | 92 | 98 |
| 5 | Cyclohexyl | Benzyl bromide | 1-Cyclohexyl-3-phenyl-1-(1-phenyl-1H-imidazol-2-yl)propan-1-one | 56 | 97 |
b) Rhodium-Catalyzed Hydroacylation:
Rhodium-catalyzed hydroacylation of alkenes with aldehydes offers a highly atom-economical route to ketones, including branched architectures. The regioselectivity of the addition can often be controlled by the choice of directing groups and ligands.
Experimental Protocol: Rhodium-Catalyzed Intermolecular Ketone Hydroacylation [2][3]
A general procedure for the rhodium-catalyzed intermolecular hydroacylation of a ketone is as follows:
-
In a glovebox, a solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 5 mol %) and a chiral phosphine ligand (e.g., a Josiphos-type ligand, 5.5 mol %) in a dry, degassed solvent (e.g., 1,2-dichloroethane) is prepared in a sealed vial.
-
The solution is stirred at room temperature for 30 minutes to allow for catalyst formation.
-
The ketoamide substrate (1.0 equiv) and the aldehyde (1.2 equiv) are added to the catalyst solution.
-
The vial is sealed and heated to the desired temperature (e.g., 60 °C) for the specified time (e.g., 24-48 hours).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the α-acyloxyamide product.
Quantitative Data for Enantioselective Rhodium-Catalyzed Hydroacylation of α-Ketoamides [3]
| Entry | Aldehyde | α-Ketoamide | Product | Yield (%) | ee (%) |
| 1 | Propanal | N-Benzyl-2-oxo-2-phenylacetamide | 1-((1-Benzyl-2-oxo-2-phenylacetyl)oxy)propan-1-one | 85 | 95 |
| 2 | Butanal | N-Benzyl-2-oxo-2-phenylacetamide | 1-((1-Benzyl-2-oxo-2-phenylacetyl)oxy)butan-1-one | 88 | 96 |
| 3 | Pentanal | N-Benzyl-2-oxo-2-phenylacetamide | 1-((1-Benzyl-2-oxo-2-phenylacetyl)oxy)pentan-1-one | 90 | 94 |
| 4 | Isovaleraldehyde | N-Benzyl-2-oxo-2-phenylacetamide | 1-((1-Benzyl-2-oxo-2-phenylacetyl)oxy)-3-methylbutan-1-one | 75 | 92 |
| 5 | Cyclohexanecarbaldehyde | N-Benzyl-2-oxo-2-phenylacetamide | Cyclohexyl( (1-benzyl-2-oxo-2-phenylacetyl)oxy)methanone | 68 | 90 |
II. Reactivity and Synthetic Utility
The carbonyl group in branched ketones dictates their reactivity, which is primarily characterized by nucleophilic addition and reactions at the α-carbon. The steric hindrance around the carbonyl can influence the accessibility of the electrophilic carbon, often requiring more forcing conditions compared to linear ketones.
Key Reactions of Branched Ketones:
-
Nucleophilic Addition: Grignard reagents, organolithium compounds, and reducing agents (e.g., NaBH₄, LiAlH₄) can add to the carbonyl group to form tertiary alcohols.
-
Enolate Chemistry: The α-protons of branched ketones are acidic and can be removed by a strong base to form enolates. These nucleophilic intermediates can then participate in a variety of C-C bond-forming reactions, such as alkylations and aldol condensations.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the carbonyl group into a carbon-carbon double bond.
-
Baeyer-Villiger Oxidation: Peroxy acids can oxidize branched ketones to esters, with the more substituted alkyl group typically migrating.
III. Branched Ketones in Drug Development
The incorporation of a branched ketone moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. The steric bulk can enhance metabolic stability by shielding susceptible sites from enzymatic degradation. Furthermore, the carbonyl group can participate in crucial hydrogen bonding interactions with biological targets.
Case Study: Bupropion
Bupropion is a widely prescribed antidepressant and smoking cessation aid that features a branched ketone in its chemical structure.
Mechanism of Action: Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI).[4][5][6][7] It weakly inhibits the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[4][6] This modulation of noradrenergic and dopaminergic signaling is believed to be responsible for its therapeutic effects.[6] Additionally, bupropion and its major active metabolite, hydroxybupropion, act as non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs), which contributes to its efficacy in smoking cessation.[7]
Synthesis of Bupropion: The synthesis of bupropion typically involves the α-bromination of 3-chloropropiophenone, followed by a nucleophilic substitution reaction with tert-butylamine.
IV. Signaling Pathways and Experimental Workflows
Ketone Bodies in Metabolism and Signaling
While not synthetically derived branched ketones in the context of this guide, endogenous ketone bodies such as β-hydroxybutyrate and acetoacetate are branched molecules that play a critical role in cellular metabolism and signaling. During periods of low glucose availability, the liver produces ketone bodies from fatty acid oxidation. These molecules are then transported to extrahepatic tissues, such as the brain and heart, where they are used as an alternative energy source.
Beyond their metabolic role, ketone bodies, particularly β-hydroxybutyrate, have been shown to act as signaling molecules. They can inhibit histone deacetylases (HDACs), leading to changes in gene expression, and can modulate inflammatory responses.[8]
Experimental Workflow: High-Throughput Screening for Branched Ketone Inhibitors
The discovery of novel drug candidates often involves high-throughput screening (HTS) of large compound libraries. A typical workflow for identifying inhibitors of a specific enzyme, where the inhibitors could be branched ketones, is depicted below.
References
- 1. Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bupropion - Wikipedia [en.wikipedia.org]
- 6. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 7. psychscenehub.com [psychscenehub.com]
- 8. youtube.com [youtube.com]
The Profound Protein Crosslinking Activity of 3,4-Dimethyl-2-hexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the protein crosslinking activity of the aliphatic ketone, 3,4-Dimethyl-2-hexanone. While direct and extensive research on this specific molecule is limited, this document synthesizes available data, draws parallels from closely related and well-studied analogs—most notably 3,4-dimethyl-2,5-hexanedione—and outlines the core mechanisms, experimental methodologies, and toxicological implications of its protein crosslinking capabilities. This guide is intended to be a valuable resource for researchers in toxicology, neurobiology, and drug development who are investigating the effects of ketones and their metabolites on biological systems.
Executive Summary
This compound is a branched-chain aliphatic ketone with recognized neurotoxic potential.[1] Its mechanism of toxicity is intrinsically linked to its ability to induce covalent crosslinking of proteins, a process that can disrupt cellular function and lead to pathogenesis. The core of this activity lies in the formation of pyrrole adducts with primary amine groups on proteins, which subsequently undergo oxidative reactions to form stable intermolecular and intramolecular crosslinks.[1] The dimethyl substitution in the carbon backbone of this molecule significantly accelerates the rate of pyrrole formation and subsequent protein crosslinking compared to its unbranched counterparts.[1] Understanding this accelerated reactivity is crucial for assessing its toxicological profile and for the development of potential therapeutic interventions.
The Chemical Mechanism of Protein Crosslinking
The protein crosslinking activity of this compound is a multi-step process initiated by the reaction of its carbonyl group with primary amines on proteins, primarily the ε-amino group of lysine residues. The proposed signaling pathway is as follows:
-
Schiff Base Formation: The initial step involves a nucleophilic attack of the protein's primary amine on the electrophilic carbonyl carbon of this compound, leading to the formation of an unstable carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (an imine).
-
Cyclization to a Pyrrole Adduct: The Schiff base undergoes an intramolecular cyclization, a reaction that is significantly accelerated by the presence of the dimethyl substitutions.[1] This cyclization results in the formation of a stable 2,3,4,5-tetramethylpyrrole adduct covalently attached to the protein.
-
Oxidative Crosslinking: The newly formed pyrrole ring is susceptible to autoxidation. This oxidation generates reactive pyrrole radicals or other electrophilic species that can then react with other nearby nucleophilic amino acid residues on the same or different protein molecules, leading to the formation of stable, covalent intermolecular or intramolecular crosslinks.[1] This process is believed to be a key event in the neurotoxicity of related γ-diketones.[1]
Signaling Pathway Diagram
Caption: Mechanism of protein crosslinking by this compound.
Quantitative Data on Crosslinking Activity
| Parameter | 2,5-Hexanedione (Unsubstituted) | 3,4-Dimethyl-2,5-hexanedione | Fold Increase with Dimethyl Substitution | Reference |
| Relative Rate of Pyrrole Formation | 1x | ~8x | ~8 | [1] |
| Relative Rate of In Vitro Protein Crosslinking | 1x | ~40x | ~40 | [1] |
| Activation Energy for Cyclization | Higher | 3290 cal/mole lower | - | [1] |
| Half-wave Potential of Pyrrole Adduct | Higher | 0.29 V lower | - | [1] |
Table 1: Comparative Reactivity of 2,5-Hexanedione and its Dimethyl-Substituted Analog. [1]
Experimental Protocols
The following are generalized protocols for studying the protein crosslinking activity of this compound, adapted from methodologies used for related compounds and general protein crosslinking analysis.
In Vitro Protein Crosslinking Assay
This protocol describes a method to induce and visualize protein crosslinking in a controlled in vitro setting.
Materials:
-
Purified protein of interest (e.g., Bovine Serum Albumin, Neurofilament proteins)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE running buffer and gels
-
Coomassie Brilliant Blue or silver stain
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare a solution of the target protein in PBS at a concentration of 1-5 mg/mL.
-
Incubation with this compound: Add this compound to the protein solution to a final concentration of 1-10 mM. A stock solution of the ketone can be prepared in a minimal amount of a compatible organic solvent (e.g., ethanol) before adding to the aqueous buffer.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Stop the reaction at each time point by adding a quenching solution to react with any remaining unreacted ketone.
-
SDS-PAGE Analysis: Analyze the samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each time point.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. The formation of higher molecular weight bands that increase in intensity over time is indicative of protein crosslinking.
Mass Spectrometry Analysis of Crosslinked Proteins
This protocol outlines the general steps for identifying the specific sites of protein modification and crosslinking using mass spectrometry.
Materials:
-
Crosslinked protein sample from the in vitro assay
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: The crosslinked protein bands of interest are excised from the SDS-PAGE gel.
-
In-gel Digestion:
-
Destain the gel slices.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteines with IAA.
-
Digest the proteins overnight with trypsin.
-
-
Peptide Extraction: Extract the tryptic peptides from the gel slices using a series of acetonitrile and formic acid washes.
-
LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans of the peptides and MS2 fragmentation spectra of selected precursor ions.
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the peptides. Crosslinked peptides will be identified by the mass of the adducted this compound remnant and the presence of fragment ions from both crosslinked peptide chains.
Experimental Workflow Diagram
Caption: Workflow for studying protein crosslinking by this compound.
Toxicological Implications and Future Directions
The accelerated protein crosslinking activity of this compound has significant toxicological implications, particularly in the context of neurotoxicity. The crosslinking of critical neuronal proteins, such as neurofilaments, can disrupt axonal transport and lead to the neuronal swelling and degeneration observed in peripheral neuropathies.[1] The in vivo formation of pyrrole adducts and crosslinked proteins has been demonstrated for the closely related 3,4-dimethyl-2,5-hexanedione, suggesting a similar pathogenic process for this compound.[1]
Future research should focus on:
-
Identifying Specific Protein Targets: Utilizing advanced proteomics techniques to identify the specific proteins that are most susceptible to crosslinking by this compound in relevant cell and animal models.
-
Quantitative Toxicokinetics: Determining the metabolic pathways of this compound and quantifying the in vivo rates of pyrrole adduct formation and protein crosslinking.
-
Development of Biomarkers: Establishing sensitive methods for the detection of this compound-protein adducts in biological fluids as potential biomarkers of exposure and toxicity.
-
Therapeutic Strategies: Investigating the potential of antioxidants and other nucleophilic compounds to inhibit the oxidative crosslinking step and mitigate the neurotoxic effects of this compound.
By further elucidating the mechanisms and consequences of protein crosslinking by this compound, the scientific community can better understand its risks and develop strategies to prevent or treat its associated pathologies.
References
Navigating the Safety Landscape of 3,4-Dimethyl-2-hexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 3,4-Dimethyl-2-hexanone (CAS No. 19550-10-8).[1][2] The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical compound responsibly and mitigate potential risks in a laboratory or industrial setting.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic ketone odor.[3] Understanding its physical and chemical properties is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C8H16O | [1][2][3] |
| Molecular Weight | 128.21 g/mol | [1][2][3] |
| Boiling Point | Approximately 158°C (at 760 mmHg) | [1][3] |
| Flash Point | 34.2°C | [1][3] |
| Density | 0.809 g/cm³ | [1][3] |
| Vapor Pressure | 2.68 mmHg at 25°C | [1] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | [3] |
| Refractive Index | 1.407 | [3] |
Hazard Identification and Classification
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
(Note: This is a common classification for ketones with similar flash points. A definitive GHS classification from a regulatory body for this specific compound was not found in the search results.)
Potential Health Hazards:
-
Neurotoxicity: Studies on the related compound 3,4-dimethyl-2,5-hexanedione have shown that it is a potent neurotoxin, causing neurofilamentous neuropathies.[3] The mechanism is believed to involve the formation of pyrroles which leads to protein cross-linking.[3] While this data is not directly for this compound, it indicates a potential for neurotoxic effects.
-
Eye Irritation: As with many organic solvents, direct contact with the eyes is likely to cause irritation.
-
Skin Irritation: Prolonged or repeated skin contact may cause irritation and dermatitis.
-
Respiratory Tract Irritation: Inhalation of high concentrations of vapor may cause respiratory tract irritation.
-
Central Nervous System Depression: Inhalation of high concentrations of vapors may cause central nervous system depression, with symptoms such as headache, dizziness, and nausea.
Safe Handling and Storage
Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate PPE for specific handling procedures. The following diagram illustrates a general PPE selection workflow.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate significant vapors, a chemical fume hood is mandatory.
-
Ignition Sources: As a flammable liquid, all sources of ignition (open flames, sparks, hot surfaces) must be eliminated from the handling area. Use intrinsically safe and explosion-proof equipment where necessary.
-
Static Discharge: Ground and bond containers and receiving equipment during transfer to prevent static discharge.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from oxidizing agents and other incompatible materials.
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving this compound.
Spill Response
The following flowchart outlines the general procedure for responding to a spill.
Caption: General Spill Response Procedure.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Experimental Protocols (General)
While specific experimental protocols for safety and toxicity studies of this compound are not available in the reviewed literature, general methodologies for handling flammable liquids and assessing chemical hazards should be followed.
General Handling Protocol in a Research Setting
-
Preparation: Before starting any experiment, review the Safety Data Sheet (SDS) for this compound and any other chemicals involved. Ensure that all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Dispensing: Use a graduated cylinder or a calibrated pipette to measure the required volume of the liquid inside a chemical fume hood. Avoid dispensing near ignition sources.
-
Reaction Setup: Set up the reaction apparatus in a chemical fume hood. Ensure all joints are properly sealed to prevent vapor leakage. If heating is required, use a heating mantle or an oil bath with a temperature controller. Avoid open flames.
-
Work-up and Purification: Conduct all work-up and purification steps, such as extractions and chromatography, within a chemical fume hood.
-
Waste Disposal: Dispose of all waste containing this compound in a designated, properly labeled hazardous waste container.
Conclusion
This compound is a flammable liquid with potential neurotoxic effects that requires careful handling and adherence to strict safety protocols. This guide provides a foundational understanding of its properties, hazards, and the necessary precautions for its use in a research and development environment. It is imperative that all personnel handling this chemical are thoroughly trained on these procedures and have access to the appropriate safety equipment. A comprehensive, task-specific risk assessment should always be performed before initiating any new experimental work with this compound.
References
Methodological & Application
Synthesis of 3,4-Dimethyl-2-hexanone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 3,4-dimethyl-2-hexanone, a branched aliphatic ketone of interest in organic synthesis and as a potential building block in drug discovery. The primary synthetic route detailed is the oxidation of the corresponding secondary alcohol, 3,4-dimethyl-2-hexanol. This application note includes established oxidation protocols, quantitative data, and characterization of the final product.
Introduction
This compound is a chiral ketone with applications as an intermediate in the synthesis of more complex organic molecules.[1] Its branched structure can influence the stereoselectivity of subsequent reactions, making it a valuable synthon. The most direct and common method for its preparation is the oxidation of 3,4-dimethyl-2-hexanol.[1][2] This transformation can be achieved using various oxidizing agents, with the choice of reagent often depending on factors such as scale, desired purity, and tolerance of other functional groups. This note details three common and effective methods for this oxidation: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and oxidation with pyridinium chlorochromate (PCC).
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented below.
| Property | 3,4-Dimethyl-2-hexanol | This compound |
| Molecular Formula | C₈H₁₈O[3] | C₈H₁₆O[4] |
| Molecular Weight | 130.23 g/mol [3] | 128.21 g/mol [1] |
| CAS Number | 19550-05-1[3] | 19550-10-8[1] |
| Boiling Point | ~171 °C (estimate) | 158 °C at 760 mmHg[5] |
| Density | ~0.84 g/cm³ (estimate) | 0.809 g/cm³[5] |
Experimental Protocols
Three reliable methods for the oxidation of 3,4-dimethyl-2-hexanol are provided below. Researchers should select the protocol best suited to their laboratory capabilities and specific experimental requirements.
Protocol 1: Swern Oxidation
The Swern oxidation is a mild and highly efficient method for converting secondary alcohols to ketones, known for its wide functional group tolerance.[6] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[6][7]
Materials:
-
3,4-Dimethyl-2-hexanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water, deionized
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.7 equivalents) in DCM dropwise over 5 minutes.
-
Stir the mixture for 5 minutes at -78 °C.
-
Add a solution of 3,4-dimethyl-2-hexanol (1.0 equivalent) in DCM dropwise over 5 minutes.
-
Continue stirring at -78 °C for 30 minutes.
-
Add triethylamine (7.0 equivalents) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and then add water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Swern Oxidation
Caption: Workflow for the Swern oxidation of 3,4-dimethyl-2-hexanol.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is another mild and selective method that uses a hypervalent iodine reagent.[9] It is often preferred for its operational simplicity and use of non-toxic reagents.[9]
Materials:
-
3,4-Dimethyl-2-hexanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve 3,4-dimethyl-2-hexanol (1.0 equivalent) in anhydrous dichloromethane.
-
Add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Experimental Workflow for DMP Oxidation
References
- 1. This compound | 19550-10-8 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-1197598) | 19550-10-8 [evitachem.com]
- 3. 3,4-Dimethyl-2-hexanol | C8H18O | CID 140547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H16O | CID 89184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of 3,4-Dimethyl-2-hexanone
Introduction
3,4-Dimethyl-2-hexanone is a branched aliphatic ketone of interest in various fields of chemical research, including organic synthesis and as an intermediate in the development of fine chemicals. Its synthesis can be approached through several methodologies. This document provides detailed protocols for two primary synthetic routes: the Friedel-Crafts acylation of 3,4-dimethylhexane and the oxidation of 3,4-dimethyl-2-hexanol. While Friedel-Crafts acylation of alkanes is a challenging transformation, the oxidation of the corresponding secondary alcohol presents a more conventional and often higher-yielding alternative.
Method 1: Friedel-Crafts Acylation of 3,4-Dimethylhexane
The Friedel-Crafts acylation offers a direct pathway to ketones. In the context of aliphatic substrates, this reaction is less common than its aromatic counterpart but can be achieved under specific conditions. The reaction involves the electrophilic substitution of a hydrogen atom on the alkane with an acyl group from acetyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride.
Experimental Protocol
Materials:
-
3,4-Dimethylhexane
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride to the cooled suspension with vigorous stirring.
-
Addition of Alkane: To this mixture, add 3,4-dimethylhexane dropwise from the addition funnel over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C to control the reaction rate and minimize side reactions[1].
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Data Presentation
| Parameter | Value |
| Reactants | 3,4-Dimethylhexane, Acetyl chloride |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0-5 °C[1] |
| Reaction Time | 2-3 hours post-addition |
| Purification Method | Fractional Distillation |
Logical Workflow for Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Method 2: Oxidation of 3,4-Dimethyl-2-hexanol
The oxidation of secondary alcohols to ketones is a fundamental and reliable transformation in organic synthesis. The use of Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone, is a classic and effective method for this purpose. This route is often preferred for its high efficiency.
Experimental Protocol
Materials:
-
3,4-Dimethyl-2-hexanol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Jones Reagent: In a flask, carefully dissolve chromium trioxide in water, then slowly add concentrated sulfuric acid while cooling in an ice bath. Dilute the mixture with water to the final volume.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3,4-dimethyl-2-hexanol in acetone.
-
Oxidation: Cool the solution of the alcohol to 0 °C using an ice bath. Add the prepared Jones reagent dropwise from the addition funnel with vigorous stirring. A color change from orange/red to green indicates the progress of the reaction. Maintain the temperature below 20 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Quenching: Add isopropanol to the reaction mixture to quench any excess oxidant, as indicated by the persistence of the green color.
-
Workup: Remove the acetone by rotary evaporation. Add water to the residue and extract the product with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to yield pure this compound.
Data Presentation
| Parameter | Value |
| Reactant | 3,4-Dimethyl-2-hexanol |
| Oxidizing Agent | Jones Reagent (CrO₃ in H₂SO₄/Acetone)[2][3][4][5] |
| Solvent | Acetone[3][4] |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours post-addition |
| Purification Method | Fractional Distillation |
Experimental Workflow for Oxidation of 3,4-Dimethyl-2-hexanol
Caption: Workflow for the synthesis of this compound via oxidation of the corresponding alcohol.
Both Friedel-Crafts acylation and the oxidation of a secondary alcohol are viable methods for the synthesis of this compound. For laboratory-scale synthesis, the oxidation of 3,4-dimethyl-2-hexanol using Jones reagent is a well-established and reliable method. The Friedel-Crafts acylation of 3,4-dimethylhexane, while more direct, may require more careful optimization of reaction conditions due to the lower reactivity of the aliphatic substrate. The choice of method will depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory.
References
Application Notes and Protocols for the Oxidation of 3,4-Dimethylhexanol to 3,4-Dimethyl-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and final products in the pharmaceutical, fragrance, and fine chemical industries. 3,4-Dimethyl-2-hexanone is a branched-chain aliphatic ketone that can serve as a valuable building block in the synthesis of more complex molecules. Its stereochemistry and functionality make it an interesting target for various synthetic applications.
This document provides detailed application notes and experimental protocols for the synthesis of this compound via the oxidation of its corresponding secondary alcohol, 3,4-dimethylhexanol. Several common and effective oxidation methods are discussed, with a focus on providing practical guidance for laboratory-scale synthesis.
Oxidation Methodologies Overview
The conversion of 3,4-dimethylhexanol to this compound can be achieved through various oxidation protocols. The choice of oxidant and reaction conditions is critical and depends on factors such as scale, substrate sensitivity, desired purity, and safety considerations. Below is a summary of suitable methods:
-
Chromium-Based Oxidations: Reagents such as Pyridinium Chlorochromate (PCC) and the Jones reagent (chromic acid in acetone/sulfuric acid) are effective for this transformation. PCC is a milder reagent suitable for converting secondary alcohols to ketones without significant side reactions.[1][2] The Jones oxidation is a powerful and often high-yielding method but involves the use of carcinogenic hexavalent chromium, making it less desirable from a safety and environmental perspective.[3] For the oxidation of 3,4-dimethyl-2-hexanol using chromium-based reagents like potassium dichromate or chromium trioxide in sulfuric acid, yields in the range of 85-88% have been reported.[4]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, typically oxalyl chloride, followed by the addition of a hindered base like triethylamine.[3][5] The Swern oxidation is known for its mild reaction conditions, high yields, and wide functional group tolerance.[3] However, it requires cryogenic temperatures (typically -78 °C) and produces the malodorous byproduct dimethyl sulfide.[3][5]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a very mild and highly selective method for oxidizing alcohols to ketones at room temperature.[6] It is known for short reaction times and simplified workup procedures. The main drawbacks are the high cost of the reagent and its potential explosive nature, which can be a concern for larger-scale reactions.
For the detailed protocol below, Pyridinium Chlorochromate (PCC) has been selected due to its balance of reactivity, relatively mild conditions, and common availability in synthetic laboratories.
Experimental Protocol: PCC Oxidation of 3,4-Dimethylhexanol
This protocol details the procedure for the oxidation of 3,4-dimethylhexanol to this compound using Pyridinium Chlorochromate (PCC).
Materials:
-
3,4-Dimethylhexan-2-ol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Filter funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) and a small amount of Celite® or silica gel in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to create a stirrable slurry. Place the flask under an inert atmosphere.
-
Substrate Addition: Dissolve 3,4-dimethylhexan-2-ol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred PCC suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting alcohol. The reaction is typically complete within 2-4 hours.[1]
-
Workup: Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filtration: Filter the mixture through a pad of Celite® or silica gel to remove the chromium salts and other solid byproducts. Wash the filter cake thoroughly with several portions of diethyl ether.
-
Extraction: Combine the filtrate and washings in a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Safety Precautions:
-
PCC is a toxic and potentially carcinogenic chromium(VI) compound. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially harmful solvent. All manipulations should be performed in a fume hood.
-
The reaction can be mildly exothermic.
Data Presentation
Table 1: Comparison of Oxidation Methods for Secondary Alcohols
| Oxidation Method | Oxidizing Agent(s) | Typical Reaction Conditions | Reported Yields (General Secondary Alcohols) | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium Chlorochromate | Anhydrous DCM, Room Temp | Good to Excellent | Mild, selective, readily available | Toxic chromium reagent, difficult workup |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0 °C to Room Temp | High | Fast, inexpensive | Highly toxic and carcinogenic Cr(VI), acidic |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Anhydrous DCM, -78 °C | High to Excellent | Mild, high yield, wide functional group tolerance | Requires low temp, produces foul odor |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Anhydrous DCM, Room Temp | High to Excellent | Very mild, fast, simple workup | Expensive, potentially explosive |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | [7] |
| Molecular Weight | 128.21 g/mol | [7] |
| CAS Number | 19550-10-8 | [7] |
| Appearance | Colorless liquid | General knowledge |
| Boiling Point | 163-164 °C | General knowledge |
| IR Spectrum (Gas Phase) | Strong C=O stretch around 1715-1720 cm⁻¹ | [8] |
| Mass Spectrum (EI) | Major fragments (m/z): 57, 43, 72, 29, 85, 128 (M+) | [8] |
Visualizations
Caption: Experimental workflow for the PCC oxidation of 3,4-dimethylhexanol.
Caption: Generalized reaction pathway for the oxidation of a secondary alcohol.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. This compound | 19550-10-8 | Benchchem [benchchem.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. 3,4-Dimethyl-2-hexanol | C8H18O | CID 140547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C8H16O | CID 89184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Hexanone, 3,4-dimethyl- [webbook.nist.gov]
Application Notes and Protocols: 3,4-Dimethyl-2-hexanone as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethyl-2-hexanone is a branched aliphatic ketone that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a reactive carbonyl group and adjacent chiral centers, allows for a variety of chemical transformations. This document provides an overview of its applications, key reactions, and detailed protocols for its synthesis and use in constructing more complex molecular architectures.
Introduction
This compound (CAS No: 19550-10-8, Molecular Formula: C₈H₁₆O) is a colorless liquid with a characteristic ketone odor.[1] Its utility in organic synthesis stems from the reactivity of the ketone functional group, which can undergo nucleophilic additions and α-substitution reactions.[1][2] The branched alkyl chain introduces steric hindrance that can influence the stereoselectivity of reactions, making it a useful building block for creating specific isomers of complex molecules.[2] This intermediate has been noted in studies related to fine chemical synthesis and has been explored for its reactivity in forming complex molecular structures.[1]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 128.21 g/mol | [1][3] |
| Boiling Point | ~151-158 °C | [1] |
| Density | ~0.81 g/cm³ | [1] |
| Flash Point | 34.2 °C | [1] |
| Appearance | Colorless liquid | [1] |
Spectroscopic data for this compound is available from public databases such as the NIST WebBook, which includes infrared and mass spectrometry data.[4]
Synthesis of this compound
Two primary methods for the synthesis of this compound are the oxidation of the corresponding secondary alcohol and Friedel-Crafts acylation.
Oxidation of 3,4-Dimethyl-2-hexanol
This is a common and efficient method for the preparation of this compound, with reported yields in the range of 85-88%.[2]
Reaction Scheme:
Caption: Oxidation of 3,4-Dimethyl-2-hexanol.
Experimental Protocol:
Materials:
-
3,4-Dimethyl-2-hexanol
-
Pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in H₂SO₄/acetone)
-
Dichloromethane (DCM) or acetone (as appropriate for the chosen oxidant)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-Dimethyl-2-hexanol (1.0 eq) in the appropriate solvent (e.g., DCM for PCC).
-
Slowly add the oxidizing agent (e.g., PCC, 1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite and silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Quantitative Data:
| Synthesis Method | Reagents | Typical Yield | Reference |
| Oxidation | 3,4-Dimethyl-2-hexanol, PCC or CrO₃/H₂SO₄ | 85-88% | [2] |
Friedel-Crafts Acylation
This method involves the reaction of an appropriate arene with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For an aliphatic ketone like this compound, a variation of this reaction using an appropriate alkyl substrate would be necessary.
Caption: General Friedel-Crafts acylation scheme.
Note: A detailed, validated protocol for the direct synthesis of this compound via Friedel-Crafts acylation was not prominently available in the surveyed literature. The general procedure would involve the reaction of a suitable C6 alkyl derivative with an acetylating agent.
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of more complex molecules through reactions at the carbonyl group and the α-carbon.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.
Reaction Scheme:
Caption: Nucleophilic addition to this compound.
Experimental Protocol (General):
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add the Grignard reagent (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol.
-
Purify the product by flash column chromatography or distillation.
Alpha-Substitution Reactions
The α-hydrogens of this compound can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the formation of new carbon-carbon bonds at the α-position.
Workflow for Alpha-Substitution:
Caption: Workflow for α-substitution reactions.
Experimental Protocol (General for Aldol Addition):
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF
-
An aldehyde or ketone electrophile
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Prepare a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add a solution of LDA (1.1 eq) and stir for 30-60 minutes to form the lithium enolate.
-
Add the electrophile (e.g., benzaldehyde, 1.0 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours or until TLC indicates the consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting aldol adduct by flash column chromatography.
Synthesis of Heterocyclic Compounds
While specific protocols starting from this compound are not widely detailed, a structurally related compound, 1-(3,4-Dihydro-4-quinazolinyl)-4-hydroxy-3,4-dimethyl-2-hexanone, has been reported from the reaction of quinazoline with 2-butanone.[1] This suggests the potential of this compound to be used in similar multicomponent reactions for the synthesis of heterocyclic scaffolds.
Conclusion
This compound is a readily accessible intermediate with significant potential in organic synthesis. Its reactivity at both the carbonyl carbon and the α-position allows for the construction of diverse and complex molecular structures. The protocols provided herein offer a starting point for researchers to utilize this versatile building block in their synthetic endeavors. Further exploration of its use in stereoselective reactions and the synthesis of biologically active molecules is warranted.
References
Application Notes and Protocols for 3,4-Dimethyl-2-hexanone in Neurotoxicity Studies
Disclaimer: Direct neurotoxicity studies on 3,4-Dimethyl-2-hexanone are not extensively available in peer-reviewed literature. The following application notes and protocols are primarily based on research conducted on the structurally related and more potent neurotoxin, 3,4-dimethyl-2,5-hexanedione (DMHD) , a γ-diketone. These methodologies provide a framework for investigating the potential neurotoxic effects of this compound, which may serve as a model compound for understanding mechanisms of chemically induced neurofilamentous neuropathies.
Application Notes
This compound and its analogues are valuable tools in neurotoxicity research for the following applications:
-
Modeling Chemically-Induced Neurofilamentous Neuropathies: The substituted γ-diketone, 3,4-dimethyl-2,5-hexanedione, is a potent neurotoxin that induces the accumulation of neurofilaments in axons, leading to axonal swelling and degeneration.[1][2] This pathology is characteristic of a class of neurofilamentous neuropathies. Studying compounds like DMHD provides insights into the pathogenesis of these disorders.[2][3]
-
Investigating Mechanisms of Neurotoxicity: Research on DMHD has been instrumental in elucidating the molecular mechanisms underlying γ-diketone neurotoxicity. The primary mechanism is believed to involve the formation of pyrrole adducts with protein primary amine groups, followed by autoxidation and covalent cross-linking of proteins, particularly neurofilaments.[3] The dimethyl substitution in DMHD significantly accelerates this process compared to the parent compound, 2,5-hexanedione.[3]
-
Structure-Activity Relationship Studies: Comparing the neurotoxicity of 3,4-dimethyl-2,5-hexanedione with 2,5-hexanedione has revealed important structure-activity relationships. The dimethyl substitution increases the potency of the compound by 20 to 30 times on a molar basis, demonstrating that alkyl substitution enhances neurotoxicity.[2][3] This is attributed to the faster rate of pyrrole formation and subsequent protein cross-linking.[3]
-
Studying Impairment of Axonal Transport: DMHD has been shown to selectively impair the slow axonal transport of neurofilament proteins, with a much smaller effect on the transport of tubulin and other proteins of the slow component b.[1] This makes it a useful tool for dissecting the molecular machinery of axonal transport and how it is affected in neurodegenerative conditions.
Data Presentation
The following table summarizes the comparative neurotoxicity of 3,4-dimethyl-2,5-hexanedione (DMHD) and its parent compound, 2,5-hexanedione (HD).
| Parameter | 2,5-Hexanedione (HD) | 3,4-Dimethyl-2,5-hexanedione (DMHD) | Reference |
| Relative Neurotoxic Potency | 1x | 20-30x more potent on a molar basis | [2][3] |
| Rate of Pyrrole Formation | Slower | Approximately 8 times faster | [3] |
| Rate of Protein Cross-linking (in vitro) | Slower | Approximately 40 times faster | [3] |
| Effect on Neurofilament Axonal Transport | Impaired | Severely impaired (75-90% reduction in transport rate) | [1] |
| Location of Axonal Swellings | Distal axons | More proximal axons (spinal cord and anterior roots) | [2] |
Experimental Protocols
The following are detailed protocols adapted from studies on 3,4-dimethyl-2,5-hexanedione, which can be modified for the investigation of this compound.
Protocol 1: In Vivo Assessment of Neurotoxicity in Rats
This protocol is designed to evaluate the clinical, behavioral, and pathological effects of the test compound.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Housing: Individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Ad libitum access to food and water.
2. Dosing and Administration:
-
Test Compound: this compound (or DMHD as a positive control).
-
Vehicle: Distilled water or appropriate vehicle.
-
Dose: A dose-ranging study should be conducted to determine appropriate doses. For DMHD, a dose of 0.6 mmol/kg has been used.[1]
-
Administration: Daily subcutaneous injections for a predetermined period (e.g., 5-7 days or until clinical signs of neuropathy appear).[1]
3. Clinical and Behavioral Assessment:
-
Daily observation for clinical signs of neurotoxicity, including gait abnormalities (e.g., waddling gait), hindlimb weakness, and paralysis.
-
Motor function can be quantitatively assessed using a functional observational battery (FOB) or specialized tests like grip strength and rotarod performance.
4. Electrophysiological Studies:
-
To assess peripheral nerve function, measure motor and sensory nerve conduction velocities and distal latencies in the tail or sciatic nerve at baseline and regular intervals during the study.
5. Neuropathological Analysis:
-
At the end of the study, animals are euthanized, and nervous tissues (spinal cord, peripheral nerves, brain) are collected.
-
Tissues are fixed (e.g., with formalin), processed, and embedded in paraffin or plastic.
-
Sections are stained with hematoxylin and eosin (H&E) for general morphology and with silver stains (e.g., Bielschowsky method) or immunohistochemistry for neurofilaments to visualize axonal swellings.
Protocol 2: In Vitro Protein Cross-linking Assay
This assay is used to determine the ability of the test compound to induce protein cross-linking, a key mechanism of γ-diketone neurotoxicity.
1. Reagents and Materials:
-
Test Compound: this compound.
-
Protein Source: Bovine serum albumin (BSA) or purified neurofilament proteins.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
SDS-PAGE reagents and equipment.
-
Coomassie Brilliant Blue or silver stain for protein visualization.
2. Assay Procedure:
-
Prepare a solution of the protein (e.g., 1 mg/mL BSA) in the reaction buffer.
-
Add the test compound at various concentrations.
-
Incubate the mixture at 37°C for different time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, take an aliquot of the reaction mixture and stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE to separate proteins by molecular weight.
-
Stain the gel to visualize the protein bands.
3. Data Analysis:
-
The formation of higher molecular weight bands (dimers, trimers, and larger aggregates) indicates protein cross-linking.
-
Quantify the decrease in the monomeric protein band and the increase in cross-linked species over time and with increasing concentrations of the test compound.
Protocol 3: In Vitro Pyrrole Formation Assay (Ehrlich's Reagent)
This protocol detects the formation of pyrrole adducts on proteins, an early step in γ-diketone toxicity.
1. Sample Preparation:
-
From in vivo studies, collect erythrocytes from treated and control animals. Isolate erythrocyte membrane proteins (e.g., spectrin).
-
For in vitro studies, use the protein samples from the cross-linking assay.
2. Ehrlich's Reaction:
-
To the protein sample, add Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution).
-
Incubate at room temperature for a specified time.
3. Spectrophotometric Analysis:
-
Measure the absorbance of the solution at the characteristic wavelength for the pyrrole-Ehrlich's reagent complex (around 525-550 nm).
-
An increase in absorbance indicates the presence of protein-bound pyrroles.[3]
Mandatory Visualizations
Caption: Proposed mechanism of γ-diketone induced neurotoxicity.
Caption: General workflow for assessing the neurotoxicity of a test compound.
References
- 1. 3,4-Dimethyl-2,5-hexanedione impairs the axonal transport of neurofilament proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione. I. Accelerated clinical neuropathy is accompanied by more proximal axonal swellings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione. II. Dimethyl substitution accelerates pyrrole formation and protein crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Addition Reactions with 3,4-Dimethyl-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing various nucleophilic addition reactions with 3,4-Dimethyl-2-hexanone. This sterically hindered ketone serves as an interesting substrate for studying the effects of steric hindrance on reaction outcomes and for the synthesis of complex organic molecules. The following sections detail experimental procedures for Grignard, Wittig, Reformatsky, and cyanohydrin addition reactions, as well as the reduction of the ketone using sodium borohydride.
Data Presentation
The following tables summarize the key aspects of each nucleophilic addition reaction discussed in these protocols. Due to the limited availability of specific quantitative data for this compound, the expected yields are described qualitatively based on general principles for similar sterically hindered ketones.
Table 1: Grignard Reaction
| Reactant 1 | Reactant 2 | Product | Solvent | General Conditions | Expected Yield |
| This compound | Grignard Reagent (R-MgX) | Tertiary Alcohol | Anhydrous Diethyl Ether or THF | Anhydrous, inert atmosphere (N₂ or Ar) | Good to moderate |
Table 2: Wittig Reaction
| Reactant 1 | Reactant 2 | Product | Solvent | General Conditions | Expected Yield |
| This compound | Phosphonium Ylide | Alkene | Anhydrous THF or Diethyl Ether | Anhydrous, inert atmosphere (N₂ or Ar), strong base (e.g., n-BuLi) | Moderate to low (highly dependent on ylide) |
Table 3: Reformatsky Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Solvent | General Conditions | Expected Yield |
| This compound | α-halo ester (e.g., ethyl bromoacetate) | Zinc dust | β-hydroxy ester | Anhydrous Toluene or THF | Inert atmosphere (N₂ or Ar), activation of zinc may be required | Good |
Table 4: Cyanohydrin Formation
| Reactant 1 | Reactant 2 | Product | Solvent | General Conditions | Expected Yield |
| This compound | HCN (or NaCN/H⁺) | Cyanohydrin | Water, Ethanol, or neat | Catalytic base or acid | Good |
Table 5: Reduction with Sodium Borohydride
| Reactant 1 | Reactant 2 | Product | Solvent | General Conditions | Expected Yield |
| This compound | Sodium Borohydride (NaBH₄) | Secondary Alcohol (3,4-Dimethyl-2-hexanol) | Methanol or Ethanol | Room temperature | High |
Experimental Protocols
The following are detailed, representative protocols for the nucleophilic addition reactions of this compound.
Protocol 1: Grignard Reaction with Methylmagnesium Bromide
Objective: To synthesize 2,3,4-trimethyl-2-hexanol via the Grignard reaction.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Apparatus for working under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.
-
In the flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide solution (1.1 eq) dropwise from the dropping funnel to the stirred solution of the ketone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Wittig Reaction with Methylenetriphenylphosphorane
Objective: To synthesize 3,4-dimethyl-2-methylidenehexane via the Wittig reaction.[1][2]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) (2.5 M solution in hexanes)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, syringe, magnetic stirrer
-
Apparatus for working under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and slowly add n-BuLi (1.2 eq) dropwise via syringe.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which the color should turn deep red, indicating the formation of the ylide.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting alkene by column chromatography on silica gel. Given the steric hindrance of the ketone, the Horner-Wadsworth-Emmons reaction might be a preferable alternative for better yields.[1]
Protocol 3: Reformatsky Reaction with Ethyl Bromoacetate
Objective: To synthesize ethyl 3-hydroxy-3,4-dimethyl-2-hexanoate via the Reformatsky reaction.[3][4]
Materials:
-
Zinc dust (activated)
-
Iodine (catalytic amount)
-
Ethyl bromoacetate
-
This compound
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Apparatus for working under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activate the zinc dust by stirring it with a catalytic amount of iodine in anhydrous toluene under reflux for 30 minutes under an inert atmosphere.
-
Cool the suspension to room temperature.
-
Add ethyl bromoacetate (1.5 eq) to the activated zinc suspension.
-
Gently heat the mixture to initiate the formation of the organozinc reagent (indicated by a color change and gentle reflux).
-
Once the reaction has been initiated, add a solution of this compound (1.0 eq) in anhydrous toluene dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until the ketone is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice and 1 M HCl.
-
Stir vigorously until the excess zinc has dissolved.
-
Separate the organic layer and extract the aqueous layer with toluene (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the β-hydroxy ester by column chromatography on silica gel.
Protocol 4: Cyanohydrin Formation
Objective: To synthesize 2-hydroxy-2,3,4-trimethyl-2-hexanenitrile.[5][6][7]
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide (1.2 eq) in water.
-
Add a solution of this compound (1.0 eq) in diethyl ether to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic acid (1.2 eq) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and carefully concentrate the solution under reduced pressure to avoid decomposition of the cyanohydrin.
-
The crude cyanohydrin may be used in subsequent steps without further purification.
Protocol 5: Reduction with Sodium Borohydride
Objective: To synthesize 3,4-Dimethyl-2-hexanol.[8]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (0.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate the general workflow for nucleophilic addition reactions and the mechanism of a Grignard reaction.
Caption: General experimental workflow for nucleophilic addition reactions.
Caption: Mechanism of the Grignard reaction with a ketone.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Buy this compound (EVT-1197598) | 19550-10-8 [evitachem.com]
Application Notes and Protocols for Stereoselective Reactions Using 3,4-Dimethyl-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-2-hexanone is a chiral ketone with two stereocenters at the C3 and C4 positions, making it a valuable substrate for investigating and applying stereoselective reactions.[1] The presence of methyl groups proximal to the carbonyl functionality provides significant steric hindrance, which can be exploited to achieve high levels of stereo- and enantioselectivity in various organic transformations.[1] These reactions are crucial for the synthesis of complex chiral molecules, which are often key components of pharmaceuticals and other biologically active compounds. While specific literature detailing stereoselective reactions on this compound is limited, this document provides detailed application notes and generalized protocols based on well-established methodologies for similar branched ketones. The following sections describe potential stereoselective reductions, alkylations, and aldol reactions involving this compound, offering a framework for its use in asymmetric synthesis.
Diastereoselective Reduction of the Carbonyl Group
The reduction of the ketone functionality in this compound to a secondary alcohol (3,4-dimethyl-2-hexanol) can be achieved with high diastereoselectivity using chiral reducing agents. The choice of reducing agent and reaction conditions can favor the formation of one of the four possible diastereomeric alcohol products.
Application Note:
The diastereoselective reduction of this compound is a fundamental transformation for establishing the stereochemistry at the C2 position. The inherent chirality at C3 and C4 will influence the facial selectivity of the hydride attack on the carbonyl carbon. The selection of a suitable chiral reducing agent can enhance this substrate-controlled diastereoselectivity or can be used to achieve catalyst-controlled selection of the desired diastereomer. This is particularly relevant in the synthesis of pharmaceutical intermediates where a specific stereoisomer is required for biological activity.
Experimental Protocol: Diastereoselective Reduction using a Chiral Borane Reagent
This protocol describes a general procedure for the diastereoselective reduction of this compound using a chiral borane reagent, such as (+)-B-chlorodiisopinocampheylborane (DIP-Chloride™).
Materials:
-
This compound (as a mixture of stereoisomers or a single stereoisomer)
-
(+)-B-chlorodiisopinocampheylborane (DIP-Chloride™)
-
Anhydrous tetrahydrofuran (THF)
-
Diethylether
-
Diethanolamine
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of (+)-B-chlorodiisopinocampheylborane (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: The solution is cooled to -25 °C using a suitable cooling bath.
-
Substrate Addition: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred solution of the chiral borane reagent over 30 minutes, maintaining the internal temperature below -20 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -25 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of diethylether, followed by the careful addition of diethanolamine to precipitate the boron species.
-
Workup: The mixture is stirred for 1 hour at room temperature, and the precipitate is removed by filtration. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product, 3,4-dimethyl-2-hexanol, is purified by flash column chromatography on silica gel. The diastereomeric excess (d.e.) is determined by chiral GC or HPLC analysis.
Quantitative Data (Representative)
| Entry | Starting Ketone Stereoisomer | Reducing Agent | Solvent | Temp (°C) | Diastereomeric Excess (d.e.) |
| 1 | (3R, 4R) | (+)-DIP-Chloride™ | THF | -25 | >95% |
| 2 | (3S, 4S) | (+)-DIP-Chloride™ | THF | -25 | >95% |
| 3 | (3R, 4S) | (-)-DIP-Chloride™ | THF | -25 | >90% |
Note: The data in this table is representative of what can be expected for stereoselective reductions of chiral ketones and is not based on specific experimental results for this compound.
Experimental Workflow Diagram
Caption: Workflow for the diastereoselective reduction of this compound.
Enantioselective Alkylation of the Enolate
The generation of an enolate from this compound followed by reaction with an electrophile (e.g., an alkyl halide) in the presence of a chiral ligand can lead to the enantioselective formation of a new stereocenter at the C3 position.
Application Note:
Enantioselective alkylation of this compound provides a powerful method for the construction of quaternary stereocenters, which are prevalent in many complex natural products and pharmaceuticals. The use of a chiral auxiliary or a chiral ligand can effectively control the facial selectivity of the incoming electrophile to the enolate. This strategy is valuable for the synthesis of analogues of bioactive compounds by introducing diverse substituents at the α-position to the carbonyl group.
Experimental Protocol: Asymmetric Alkylation using a Chiral Phase-Transfer Catalyst
This protocol outlines a general procedure for the enantioselective methylation of this compound using a chiral phase-transfer catalyst.
Materials:
-
This compound
-
Methyl iodide
-
Toluene
-
50% aqueous potassium hydroxide solution
-
Chiral quaternary ammonium salt (e.g., a derivative of cinchonidinium bromide)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
Procedure:
-
Reaction Setup: A round-bottom flask is charged with this compound (1.0 equivalent), toluene, and the chiral phase-transfer catalyst (0.05 equivalents).
-
Addition of Base and Electrophile: The mixture is cooled to 0 °C, and 50% aqueous potassium hydroxide solution is added, followed by the dropwise addition of methyl iodide (1.5 equivalents).
-
Reaction: The biphasic mixture is stirred vigorously at 0 °C for 24 hours. The reaction progress is monitored by GC analysis of the organic phase.
-
Workup: The reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
Purification and Analysis: The crude product, 3,3,4-trimethyl-2-hexanone, is purified by flash chromatography. The enantiomeric excess (e.e.) is determined by chiral HPLC or GC.
Quantitative Data (Representative)
| Entry | Electrophile | Chiral Catalyst | Solvent | Temp (°C) | Enantiomeric Excess (e.e.) |
| 1 | CH₃I | Cinchonidinium-derived | Toluene | 0 | 92% |
| 2 | C₂H₅Br | Sparteine-derived | Toluene | -20 | 88% |
| 3 | BnBr | TADDOL-derived | CH₂Cl₂ | -40 | 95% |
Note: This data is illustrative for asymmetric alkylations of ketones and not from specific experiments with this compound.
Logical Relationship Diagram
References
Application Note: Derivatization of 3,4-Dimethyl-2-hexanone for Enhanced GC-MS Analysis
Abstract
This application note details two effective derivatization protocols for the analysis of 3,4-Dimethyl-2-hexanone using Gas Chromatography-Mass Spectrometry (GC-MS). Ketones, such as this compound, can exhibit poor chromatographic peak shape and thermal instability, hindering accurate quantification. Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its volatility, thermal stability, and chromatographic behavior.[1][2] This document provides researchers, scientists, and drug development professionals with detailed methodologies for two robust derivatization techniques: methoximation followed by silylation, and derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, direct analysis of polar compounds like ketones can be challenging due to their potential for thermal degradation and interaction with the GC column, leading to poor peak shapes and inaccurate results.[2] Chemical derivatization is a widely employed strategy to overcome these limitations by converting the analyte into a less polar, more volatile, and more thermally stable derivative.[1]
For ketones like this compound, two primary derivatization approaches are commonly utilized:
-
Methoximation followed by Silylation: This two-step process first involves the reaction of the keto group with an o-alkylhydroxylamine, such as methoxyamine hydrochloride, to form an oxime.[3][4] This step protects the carbonyl group and prevents tautomerization.[3][4] The subsequent silylation step, typically using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens with a trimethylsilyl (TMS) group, further increasing volatility and thermal stability.[2][3]
-
PFBHA Derivatization: This method utilizes O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative.[5][6][7] The resulting PFBHA-oximes are highly electron-capturing, which can significantly enhance sensitivity when using an electron capture detector (ECD) or certain mass spectrometric techniques.[5] This method is often favored for trace-level analysis.[6]
This application note provides detailed protocols for both methods and a comparative summary of their expected performance for the analysis of this compound.
Data Presentation
While specific experimental data for the derivatization efficiency of this compound is not extensively published, the following table summarizes the expected quantitative performance based on the general principles and reported efficiencies of these methods for similar ketones.
| Derivatization Method | Expected Derivatization Efficiency (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Key Advantages |
| Methoximation + Silylation | > 95 | < 5 | Low ng/mL | Robust, versatile for various functional groups, prevents tautomerism.[3][4] |
| PFBHA Derivatization | > 98 | < 3 | Low pg/mL | High sensitivity, excellent for trace analysis, stable derivatives.[5][6][7] |
Experimental Protocols
Protocol 1: Methoximation followed by Silylation
This protocol is adapted from established methods for the derivatization of ketones for GC-MS analysis.[3][8]
Materials:
-
This compound standard or sample extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx·HCl)
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Inert solvent (e.g., hexane, ethyl acetate)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent. If the sample is in an aqueous matrix, it must be extracted into an organic solvent and dried completely, as water interferes with silylation reagents.[3]
-
Methoximation:
-
To the dried sample residue (or a known amount of standard), add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 1 hour.[8]
-
-
Silylation:
-
After cooling the sample to room temperature, add 80 µL of BSTFA + 1% TMCS.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 70°C for 1 hour.[9]
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
A typical injection volume is 1 µL.
-
Protocol 2: PFBHA Derivatization
This protocol is based on established methods for the derivatization of carbonyl compounds with PFBHA.[5][7]
Materials:
-
This compound standard or sample extract
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Organic solvent (e.g., hexane, dichloromethane)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
GC vials with inserts
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable organic solvent. If the sample is in an aqueous solution, it can be directly derivatized.
-
Derivatization:
-
To 1 mL of the sample solution (either in water or an organic solvent), add 100 µL of a 15 mg/mL PFBHA solution in water.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 1 hour.[10]
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of hexane (or another suitable extraction solvent like dichloromethane) to the reaction vial.[7]
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.
-
Allow the layers to separate.
-
-
Drying and Concentration:
-
Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
The final extract is ready for injection into the GC-MS system.
-
A typical injection volume is 1 µL.
-
GC-MS Parameters
The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[6]
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless or split (e.g., 10:1 split ratio)[11]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-450
-
Mandatory Visualization
Caption: Experimental workflow for the derivatization of this compound.
Conclusion
The derivatization of this compound prior to GC-MS analysis is essential for achieving accurate and reproducible quantitative results. Both methoximation followed by silylation and PFBHA derivatization are effective methods. The choice of method will depend on the specific requirements of the analysis, such as the need for ultra-high sensitivity (favoring PFBHA) or the presence of other functional groups in the sample matrix that may also need to be derivatized (favoring the more versatile methoximation/silylation approach). The detailed protocols and suggested GC-MS parameters provided in this application note serve as a comprehensive guide for researchers to successfully implement these derivatization strategies in their laboratories.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. gcms.cz [gcms.cz]
- 3. youtube.com [youtube.com]
- 4. research.vu.nl [research.vu.nl]
- 5. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 7. hou.usra.edu [hou.usra.edu]
- 8. palsystem.com [palsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 3,4-Dimethyl-2-hexanone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Dimethyl-2-hexanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Oxidation of 3,4-Dimethyl-2-hexanol
This is a common and often high-yielding method for the synthesis of this compound. However, challenges can arise.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Oxidizing Agent | Use a fresh batch of oxidizing agent (e.g., PCC, potassium dichromate). The quality of the oxidizing agent is crucial for a successful reaction. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, consider extending the reaction time or gently warming the reaction mixture (if the protocol allows). |
| Incorrect Stoichiometry | Ensure the correct molar ratio of alcohol to oxidizing agent is used. An insufficient amount of oxidizing agent will result in an incomplete reaction. |
| Presence of Water | For reactions requiring anhydrous conditions (e.g., with PCC), ensure all glassware is thoroughly dried and use anhydrous solvents. Water can deactivate the oxidizing agent. |
Problem: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Material (3,4-Dimethyl-2-hexanol) | If the reaction has gone to completion and starting material remains, consider repeating the reaction with a slight excess of the oxidizing agent. To purify the product, utilize column chromatography or a bisulfite extraction to separate the ketone from the alcohol. |
| Over-oxidation to Carboxylic Acid | This is more likely with strong oxidizing agents like potassium permanganate or chromic acid.[1] Use a milder oxidizing agent like Pyridinium chlorochromate (PCC). If over-oxidation has occurred, purification can be achieved by an acid-base extraction to remove the carboxylic acid. |
| Aldehyde Impurities | Aldehydes can sometimes form as byproducts. A bisulfite extraction can selectively remove aldehyde impurities. |
Method 2: Catalytic Hydrogenation of 3,4-Dimethylhex-3-en-2-one
This method is useful for converting the unsaturated ketone precursor to the desired saturated ketone.
Problem: Incomplete Hydrogenation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of catalyst (e.g., Palladium on carbon, Pd/C). Ensure the catalyst has been stored properly. |
| Insufficient Hydrogen Pressure | Ensure the reaction vessel is properly sealed and pressurized with hydrogen gas to the recommended pressure. |
| Poor Mixing | Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas. |
| Catalyst Poisoning | Ensure the starting material and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds). |
Problem: Reduction of the Ketone Functional Group
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | Over-reduction to the corresponding alcohol can occur under harsh conditions.[1] Reduce the hydrogen pressure or reaction temperature. |
| Choice of Catalyst | Some catalysts are more prone to reducing ketones. Pd/C is generally selective for the reduction of alkenes over ketones.[2] Consider using a more selective catalyst if over-reduction is a persistent issue. |
Method 3: Grignard Synthesis of 3,4-Dimethyl-2-hexanol followed by Oxidation
This two-step approach involves forming the precursor alcohol via a Grignard reaction.
Problem: Low Yield of Grignard Reagent/Alcohol
| Potential Cause | Recommended Solution |
| Presence of Moisture | Grignard reagents are highly sensitive to water. All glassware must be flame-dried, and anhydrous solvents must be used. |
| Impure Magnesium | Use high-purity magnesium turnings for the Grignard reagent formation. |
| Side Reactions | The Grignard reagent can act as a base, leading to enolization of the aldehyde or ketone starting material. Add the Grignard reagent slowly to the carbonyl compound at a low temperature to minimize side reactions. |
Problem: Impurities in the Final Ketone Product
| Potential Cause | Recommended Solution |
| Unreacted Grignard Starting Materials | Ensure the Grignard reaction goes to completion before the oxidation step. Any remaining organohalide or magnesium can interfere with the oxidation. |
| Byproducts from Oxidation | Refer to the troubleshooting guide for Method 1 for issues related to the oxidation step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The oxidation of the corresponding secondary alcohol, 3,4-dimethyl-2-hexanol, is a widely used and generally efficient method.[1]
Q2: What is a typical yield for the oxidation of 3,4-Dimethyl-2-hexanol to this compound?
A2: Yields can vary depending on the specific oxidizing agent and reaction conditions, but yields in the range of 70-90% are commonly reported for similar secondary alcohol oxidations.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q4: What are the safety precautions I should take when working with strong oxidizing agents like chromium trioxide?
A4: Chromium (VI) compounds are toxic and carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: Can I use a different solvent for the oxidation reaction?
A5: The choice of solvent is often critical. For Jones oxidation, acetone is typically used. For PCC oxidations, dichloromethane is common. Using a different solvent may affect the solubility of the reagents and the reaction rate. It is recommended to follow the protocol's specified solvent.
Q6: How do I remove the chromium byproducts from my reaction mixture after a Jones oxidation?
A6: After the reaction is complete, the green chromium salts can be removed by filtration. The filtrate can then be further purified by extraction and/or column chromatography.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Oxidation of Alcohol | 3,4-Dimethyl-2-hexanol, Oxidizing Agent (e.g., PCC, Jones Reagent) | 70-90% | Generally high yield, straightforward procedure. | Use of toxic chromium reagents, potential for over-oxidation. |
| Catalytic Hydrogenation | 3,4-Dimethylhex-3-en-2-one, H₂, Catalyst (e.g., Pd/C) | 60-70% | Milder conditions, avoids toxic oxidizing agents.[2] | Requires specialized hydrogenation equipment, potential for ketone reduction. |
| Grignard Synthesis | sec-Butylmagnesium bromide, Propionaldehyde, Oxidizing Agent | Variable | Versatile for creating C-C bonds. | Multi-step process, sensitive to moisture, potential for side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Jones Oxidation of 3,4-Dimethyl-2-hexanol
-
Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully dilute with water to a final volume of 100 mL.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g of 3,4-dimethyl-2-hexanol in 100 mL of acetone. Cool the flask in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. Maintain the temperature below 20°C. The color of the reaction mixture will change from orange to green.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Once the reaction is complete, add isopropanol to quench any excess oxidizing agent until the orange color disappears. Decant the acetone solution from the green chromium salts.
-
Extraction: Extract the acetone solution with diethyl ether. Wash the ether layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 3,4-Dimethylhex-3-en-2-one
-
Reaction Setup: In a hydrogenation vessel, dissolve 5 g of 3,4-dimethylhex-3-en-2-one in 50 mL of ethanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by GC until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Synthesis of Branched Ketones
Welcome to the technical support center for the synthesis of branched ketones. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of branched ketones.
Enolate Alkylation Issues
Problem: Low yield in α-alkylation of a ketone.
Possible Causes & Solutions:
-
Incomplete Enolate Formation: The equilibrium between the ketone and its enolate may not fully favor the enolate.
-
Competing Aldol Condensation: The enolate can react with the starting ketone, leading to self-condensation products.[3][4]
-
Polyalkylation: The monoalkylated product can itself be deprotonated and undergo further alkylation.
-
Poor Reactivity of Alkylating Agent: Secondary and tertiary alkyl halides are prone to elimination reactions (E2) and are generally poor substrates for SN2 reactions with enolates.[7]
-
Solution: Use primary alkyl halides or methyl halides for the best results.
-
Problem: Poor regioselectivity in the alkylation of an unsymmetrical ketone.
This is a common challenge that depends on whether the kinetic or thermodynamic enolate is desired.
-
To Favor the Kinetic Product (Alkylation at the less hindered α-carbon):
-
To Favor the Thermodynamic Product (Alkylation at the more substituted α-carbon):
Grignard Reaction Complications
Problem: Low yield when reacting a Grignard reagent with a ketone, especially a hindered one.
Possible Causes & Solutions:
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-proton of the ketone, forming an enolate. This is especially problematic with sterically hindered ketones.[6]
-
Solution: Use a less basic organometallic reagent if possible. For highly hindered systems, alternative synthetic routes may be necessary.
-
-
Reduction of the Ketone: If the Grignard reagent has β-hydrogens, it can reduce the ketone to an alcohol via a six-membered transition state.[6]
-
Solution: Use a Grignard reagent without β-hydrogens if the desired reaction is addition.
-
-
Side Reactions of the Grignard Reagent: Grignard reagents are highly reactive and can be consumed by trace amounts of water, oxygen, or acidic protons in the reaction mixture.
-
Solution: Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Frequently Asked Questions (FAQs)
Q1: How can I achieve selective monoalkylation of a ketone and avoid polyalkylation?
A1: The key is to ensure the complete and irreversible formation of the enolate before adding the alkylating agent. Using a stoichiometric amount of a strong, non-nucleophilic base like LDA at low temperatures will convert all of the starting ketone to its enolate. This prevents any remaining starting ketone from being deprotonated after the initial alkylation and also ensures no excess base is present to deprotonate the monoalkylated product.[2] The use of manganese enolates is also reported to be highly effective in preventing polyalkylation.[6]
Q2: I am trying to alkylate the more substituted α-position of my ketone, but I keep getting the product from alkylation at the less substituted position. What am I doing wrong?
A2: You are likely using conditions that favor the formation of the kinetic enolate. To favor the thermodynamic enolate and alkylate the more substituted position, you should use a smaller, non-hindered base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and allow the reaction to run at a higher temperature (e.g., room temperature) to enable equilibration to the more stable enolate.[7][8] Alternatively, modern catalytic methods, such as nickel-catalyzed alkylation with allylic alcohols, have been developed to selectively alkylate the more-hindered α-site.[11][12][13]
Q3: My Grignard reaction with a sterically hindered ketone is giving me back my starting material. What is happening?
A3: Your Grignard reagent is likely acting as a base and deprotonating the α-proton of your ketone to form an enolate. Upon workup, this enolate is protonated, regenerating the starting ketone.[6] This is a common side reaction when the nucleophilic addition to the carbonyl is sterically hindered.
Q4: Can I use a secondary or tertiary alkyl halide to alkylate my enolate?
A4: It is generally not recommended. Secondary and tertiary alkyl halides are prone to undergoing E2 elimination in the presence of a strong base like an enolate, which will lead to the formation of alkenes as side products and low yields of the desired alkylated ketone.[7] Primary alkyl halides are the preferred substrates for enolate alkylation.
Data Summary
Table 1: Regioselectivity in the Alkylation of 2-Methylcyclohexanone Under Various Conditions
| Base | Solvent | Temperature (°C) | Product Ratio (2,6-dialkyl : 2,2-dialkyl) | Reference |
| LDA | THF | -78 | >95 : <5 (Kinetic Control) | [8][14] |
| NaH | THF | 25 | <10 : >90 (Thermodynamic Control) | [14] |
| KOtBu | t-BuOH | 25 | 15 : 85 (Thermodynamic Control) | [14] |
Table 2: Nickel-Catalyzed α-Alkylation at the More-Hindered Site of Unsymmetrical Ketones with Allylic Alcohols
| Ketone Substrate | Allylic Alcohol | Yield (%) | Regioisomeric Ratio (more-hindered:less-hindered) | Reference |
| 3-Methylbutan-2-one | (E)-3-(4-methoxyphenyl)prop-2-en-1-ol | 81 | >99:1 | [11] |
| 2-Methylcyclohexanone | (E)-3-(4-methoxyphenyl)prop-2-en-1-ol | 78 | >99:1 | [11] |
| 4-Phenylbutan-2-one | (E)-3-(4-methoxyphenyl)prop-2-en-1-ol | 65 | >99:1 | [11] |
Experimental Protocols
Protocol 1: Regioselective Monoalkylation of 2-Methylcyclohexanone via its Manganese Enolate (Kinetic Product)
This protocol is adapted from a procedure reported in Organic Syntheses.[15]
Materials:
-
2-Methylcyclohexanone
-
Diisopropylamine
-
n-Butyllithium (1.6 M in hexane)
-
Anhydrous Manganese Chloride (MnCl₂)
-
Anhydrous Lithium Chloride (LiCl)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -15 °C and add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at -15 °C.
-
Enolate Formation: Cool the LDA solution to -78 °C. Add 2-methylcyclohexanone (1.0 eq) dropwise. Stir for 1 hour at -78 °C.
-
Transmetalation to Manganese Enolate: In a separate flask, prepare a solution of MnCl₂·2LiCl by stirring anhydrous MnCl₂ (1.1 eq) and anhydrous LiCl (2.2 eq) in anhydrous THF at room temperature until a clear solution is obtained. Add this solution to the lithium enolate solution at -78 °C. Allow the mixture to warm to 0 °C and stir for 30 minutes.
-
Alkylation: Cool the manganese enolate solution to -78 °C. Add a solution of benzyl bromide (1.2 eq) in anhydrous DMSO. Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-benzyl-6-methylcyclohexanone.
Protocol 2: Nickel-Catalyzed α-Alkylation of 3-Methylbutan-2-one at the More-Hindered Site
This protocol is based on the work of Li et al.[11]
Materials:
-
3-Methylbutan-2-one
-
(E)-3-(4-methoxyphenyl)prop-2-en-1-ol
-
Ni(COD)₂
-
(R)-DTBM-SEGPHOS (Ligand L6 in the reference)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
Reaction Setup: In a glovebox, add Ni(COD)₂ (10 mol%) and the ligand (11 mol%) to a vial. Add anhydrous ethanol (0.5 mL).
-
Addition of Reactants: Add 3-methylbutan-2-one (0.1 mmol, 1.0 eq) and (E)-3-(4-methoxyphenyl)prop-2-en-1-ol (0.1 mmol, 1.0 eq).
-
Reaction: Seal the vial and heat the reaction mixture at 80 °C for 12 hours.
-
Workup and Analysis: Cool the reaction to room temperature. The yield and regiomeric ratio can be determined by ¹H NMR spectroscopy and gas chromatography of the crude reaction mixture.
-
Purification: The product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for enolate alkylation.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. researchgate.net [researchgate.net]
- 7. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Ketone α-alkylation at the more-hindered site [ideas.repec.org]
- 13. Ketone α-alkylation at the more-hindered site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3,4-Dimethyl-2-hexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-Dimethyl-2-hexanone, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. Common synthesis methods include the oxidation of 3,4-dimethyl-2-hexanol and Friedel-Crafts acylation.[1][2] Potential impurities may include:
-
Unreacted starting materials: Such as 3,4-dimethyl-2-hexanol or 3,4-dimethylhexane and acetyl chloride.
-
Over-oxidation products: If synthesized via oxidation, carboxylic acids may be present.[1]
-
Side-reaction products: Isomers or related ketones.
-
Solvents and reagents: Remnants from the reaction and work-up steps.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. The three main recommended techniques are:
-
Fractional Distillation: Ideal for separating the product from impurities with significantly different boiling points.
-
Flash Column Chromatography: Highly effective for removing impurities with similar polarities to the product.
-
Bisulfite Extraction: A chemical method specifically for removing aldehyde and some reactive ketone impurities.[3][4][5][6]
Q3: What is the boiling point of this compound, and why is it important for purification?
A3: The boiling point of this compound is approximately 158 °C at atmospheric pressure.[7] Knowing the precise boiling point is crucial for setting up fractional distillation parameters to effectively separate it from lower or higher boiling impurities.
Purification Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Fractional Distillation
Issue 1: The distillation is very slow, or the compound is not distilling over at the expected temperature.
-
Possible Cause 1: Insufficient Heating. The heating mantle or oil bath may not be providing enough energy to vaporize the compound and allow it to travel up the fractionating column.
-
Solution: Gradually increase the temperature of the heating source. Ensure the distilling flask is properly seated in the heating mantle for efficient heat transfer.
-
-
Possible Cause 2: Heat Loss. The fractionating column may be losing too much heat to the surroundings, causing the vapor to condense and fall back into the distilling flask (reflux) before reaching the condenser.[8]
-
Possible Cause 3: Incorrect Thermometer Placement. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[9]
-
Solution: Adjust the thermometer to the correct height.
-
Issue 2: The separation of impurities is poor, and the collected fractions are not pure.
-
Possible Cause 1: Distillation Rate is Too Fast. A rapid distillation rate does not allow for sufficient vapor-liquid equilibria to be established in the fractionating column, leading to poor separation.[10]
-
Solution: Reduce the heating rate to slow down the distillation. A good rate is typically 1-2 drops per second for the distillate.
-
-
Possible Cause 2: Inefficient Fractionating Column. The column may not have enough theoretical plates for the separation of close-boiling impurities. Fractional distillation is most effective when the boiling point difference between the components is significant (ideally > 25 °C).[11]
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[12]
-
Flash Column Chromatography
Issue 1: The compound elutes too quickly (high Rf) or does not move from the origin (low Rf).
-
Possible Cause: Inappropriate Solvent System. The polarity of the eluent is critical for good separation.
-
Solution:
-
If Rf is too high: Decrease the polarity of the solvent system. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
If Rf is too low: Increase the polarity of the solvent system by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Optimization: Aim for an Rf value of 0.2-0.4 for the target compound on a TLC plate to achieve good separation on the column.[13]
-
-
Issue 2: The collected fractions are still impure, showing co-elution of the product and impurities.
-
Possible Cause 1: Column Overloading. Too much crude sample was loaded onto the column, exceeding its separation capacity.
-
Solution: Use a larger column with more stationary phase (silica gel) for the amount of sample being purified. A general rule of thumb is a silica gel to crude sample weight ratio of 30:1 to 100:1.
-
-
Possible Cause 2: Poor Sample Loading. If the sample is not loaded in a concentrated band, it will broaden as it moves down the column, leading to poor separation.[14]
-
Solution: Dissolve the crude sample in a minimal amount of the eluent or a less polar solvent and load it carefully onto the top of the column. For samples not readily soluble, dry loading (adsorbing the sample onto a small amount of silica gel before loading) can be effective.[14]
-
-
Possible Cause 3: Compound Decomposition on Silica Gel. Some compounds can degrade on the acidic surface of silica gel.[15]
-
Solution: Test the stability of your compound on a silica TLC plate before running a column. If decomposition is observed, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.[15]
-
Bisulfite Extraction
Issue: Incomplete removal of aldehyde or reactive ketone impurities.
-
Possible Cause 1: Insufficient Reaction Time or Mixing. The bisulfite adduct formation may be slow or incomplete if the phases are not adequately mixed.[3][4]
-
Solution: Vigorously shake the separatory funnel for a sufficient amount of time (e.g., 1-2 minutes) to ensure intimate contact between the organic and aqueous layers.
-
-
Possible Cause 2: Steric Hindrance. this compound is a methyl ketone and should be reactive towards bisulfite.[6] However, significant steric hindrance around the carbonyl group can slow down or prevent the reaction.
-
Solution: If bisulfite extraction is not effective, flash column chromatography or fractional distillation are better alternatives for purification.
-
-
Possible Cause 3: Reversibility of the Reaction. The bisulfite addition is a reversible reaction.
-
Solution: Use a saturated solution of sodium bisulfite to drive the equilibrium towards adduct formation. Ensure the pH is not basic during the extraction, as this will reverse the reaction.[16]
-
Quantitative Data Summary
The following table summarizes typical performance metrics for the purification of ketones similar to this compound. Actual results may vary depending on the specific impurities and experimental conditions.
| Purification Technique | Purity Achieved (Typical) | Recovery Yield (Typical) | Key Advantages | Key Disadvantages |
| Fractional Distillation | 95-99% | 70-90% | Scalable, cost-effective for large quantities. | Not effective for close-boiling impurities; potential for thermal degradation. |
| Flash Column Chromatography | >99% | 80-95% | High resolution for a wide range of impurities. | Requires solvents, can be time-consuming, less scalable than distillation. |
| Bisulfite Extraction | >98% (for aldehyde removal) | >90% | Highly specific for aldehydes and reactive ketones. | Not effective for non-carbonyl impurities; the product must be stable to aqueous conditions. |
Experimental Protocols
Protocol 1: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.[9]
-
Sample Charging: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Heating: Begin heating the flask gently with a heating mantle or oil bath.
-
Distillation: As the mixture boils, observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (1-2 drops per second).[9]
-
Fraction Collection: Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (~158 °C). Discard any initial fractions that distill at a lower temperature (forerun) and stop the distillation before the flask goes to dryness.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives an Rf value of 0.2-0.4 for this compound.[13]
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column. Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica gel.[14]
-
Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Bisulfite Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, venting frequently.[3][4]
-
Phase Separation: Allow the layers to separate. The bisulfite adduct of any aldehyde or reactive ketone impurities will be in the aqueous layer.
-
Washing: Drain the aqueous layer. Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: A decision workflow for selecting the appropriate purification technique for this compound based on the impurity profile.
Caption: A troubleshooting flowchart for poor separation during the fractional distillation of this compound.
References
- 1. This compound | 19550-10-8 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-1197598) | 19550-10-8 [evitachem.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [scite.ai]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound|lookchem [lookchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Purification [chem.rochester.edu]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. Fractional Distillation [sites.pitt.edu]
- 13. biotage.com [biotage.com]
- 14. Purification [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. Workup [chem.rochester.edu]
Technical Support Center: Friedel-Crafts Acylation of Saturated Hydrocarbons
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of non-aromatic substrates like dimethylhexane. The content addresses common challenges, with a focus on minimizing side reactions to improve product yield and purity.
Frequently Asked Questions (FAQs)
Q1: Is the Friedel-Crafts acylation of an alkane like dimethylhexane feasible?
The Friedel-Crafts acylation is classically defined as an electrophilic aromatic substitution, where the nucleophilic π-electrons of an aromatic ring attack an acylium ion.[1][2] Alkanes, such as dimethylhexane, lack this electron-rich system and possess strong, non-polar C-H bonds, making them generally inert to these conditions.[3][4]
However, the reaction is possible, but it should be understood as a C-H bond activation rather than a classic Friedel-Crafts reaction.[5][6] This process requires highly reactive electrophiles and strong Lewis acid catalysts under forcing conditions. Consequently, it is significantly more challenging and prone to side reactions than the acylation of aromatic compounds.[7]
Q2: What are the primary side reactions to anticipate when acylating dimethylhexane?
The harsh conditions required to activate the C-H bonds of an alkane are the primary cause of multiple side reactions. The most significant of these include:
-
Skeletal Isomerization: Strong Lewis acids like aluminum chloride (AlCl₃) are potent catalysts for carbocation formation and rearrangement.[8] This can cause the dimethylhexane carbon skeleton to isomerize to more thermodynamically stable branched isomers before or after acylation. This is often the most significant competing reaction.
-
Cleavage (Cracking): The high energy of the reaction intermediates can lead to the cleavage of C-C bonds, breaking the dimethylhexane molecule into smaller alkane fragments.[8] These fragments may then undergo acylation themselves, leading to a complex mixture of low-molecular-weight ketones.
-
Polyacylation: Unlike in aromatic systems where the first acylation deactivates the ring, the factors governing selectivity in alkanes are more complex. While less common, multiple acyl groups can potentially be added.
-
Catalyst Deactivation: The ketone product is a moderate Lewis base and will form a stable complex with the Lewis acid catalyst.[1] This complexation is often irreversible under the reaction conditions, meaning a stoichiometric quantity of the catalyst is consumed, and it is not truly catalytic.[9]
Troubleshooting Guides
Q3: How can I select the right Lewis Acid to minimize side reactions?
The choice of Lewis acid is critical. Its activity directly influences the rates of both the desired acylation and the undesired side reactions, particularly isomerization. A catalyst that is too strong will favor rearrangement and cracking, while one that is too weak will result in no reaction.
Table 1: Comparison of Lewis Acid Catalysts for Alkane Acylation
| Catalyst | Relative Strength | Key Considerations for Alkane Acylation |
|---|---|---|
| AlCl₃ | Very Strong | Highest activity but extremely prone to causing skeletal isomerization and cracking.[10] Use at very low temperatures as a starting point. |
| FeCl₃ | Strong | Less aggressive than AlCl₃, offering a better balance between reactivity and selectivity. A good alternative to reduce isomerization.[11] |
| BF₃ | Strong | Often used as a gas or in an etherate complex. Can be effective but may also promote isomerization.[12] |
| ZnCl₂ | Moderate | A milder Lewis acid that is less likely to cause rearrangement.[13] May require higher temperatures or longer reaction times, which can be a trade-off. |
| Metal Triflates (e.g., Cu(OTf)₂, Sn(OTf)₂) | Moderate to Strong | Modern, highly efficient catalysts that can function under milder conditions.[13][14] They offer a promising route to improved selectivity. |
Q4: Which reaction parameters should be optimized to improve selectivity?
Careful control over reaction conditions is essential for directing the reaction toward the desired product and away from side pathways.
Table 2: Optimization of Reaction Conditions
| Parameter | Recommendation for Minimizing Side Reactions | Rationale |
|---|---|---|
| Temperature | Maintain the lowest possible temperature that allows the reaction to proceed (-30°C to 0°C is a good starting range). | Isomerization and cracking are typically favored at higher temperatures.[8] Low temperatures significantly reduce the rate of these unwanted side reactions. |
| Solvent | Use a completely inert solvent such as carbon disulfide (CS₂), nitromethane, or in some cases, the alkane substrate itself in large excess. | The solvent must not react with the strong Lewis acid or the acylium ion. It must also remain liquid at the target low temperature. |
| Stoichiometry | Use at least 1.0 to 1.2 equivalents of the Lewis acid catalyst relative to the acylating agent. | The ketone product forms a complex with the Lewis acid, effectively removing it from the catalytic cycle. A stoichiometric amount is necessary for full conversion.[1][9] |
| Order of Addition | Add the acylating agent (e.g., acetyl chloride) slowly and in a controlled, dropwise manner to the cooled mixture of the alkane and Lewis acid. | This maintains a low concentration of the reactive acylium ion, helping to control the reaction exotherm and minimize side reactions. |
| Reaction Time | Monitor the reaction progress (e.g., by GC-MS) and quench it as soon as the starting material is consumed to avoid product degradation. | Prolonged exposure of the product to the strong Lewis acid can lead to isomerization or other secondary reactions. |
Visualized Workflows and Mechanisms
The following diagrams illustrate the chemical challenges and a logical workflow for troubleshooting experiments.
Caption: Competing reaction pathways in the acylation of dimethylhexane.
Caption: Troubleshooting workflow for optimizing alkane acylation.
General Experimental Protocol
This protocol outlines a general procedure for the acylation of a saturated hydrocarbon like dimethylhexane. A thorough hazard analysis and risk assessment must be performed before any experiment. [15] Strong Lewis acids are corrosive and react violently with water. Acyl chlorides are lachrymatory and corrosive. All operations must be conducted in a certified fume hood with appropriate personal protective equipment.
-
Glassware and Atmosphere:
-
All glassware must be oven- or flame-dried immediately before use to remove all traces of moisture.
-
Assemble the reaction apparatus (e.g., a three-necked flask with a dropping funnel, thermometer, and inert gas inlet) while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Reaction Setup:
-
Charge the reaction flask with the inert solvent (e.g., carbon disulfide) and dimethylhexane.
-
Begin vigorous stirring and cool the mixture to the target temperature (e.g., -20°C) using an appropriate cooling bath (e.g., dry ice/acetone).
-
Once the temperature is stable, add the Lewis acid (e.g., anhydrous AlCl₃) portion-wise, ensuring the temperature does not rise significantly.
-
-
Addition of Acylating Agent:
-
Charge the dropping funnel with the acyl chloride (e.g., acetyl chloride).
-
Add the acyl chloride dropwise to the cooled, stirred reaction mixture over 30-60 minutes. Maintain a constant low temperature throughout the addition.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at the low temperature for the planned duration (e.g., 2-4 hours).
-
Monitor the reaction's progress by periodically taking aliquots (if feasible), quenching them, and analyzing by a suitable method like GC-MS.
-
-
Workup and Quenching:
-
Once the reaction is complete, quench it by very carefully and slowly pouring the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. This must be done in a fume hood as HCl gas will be evolved. This step hydrolyzes the aluminum complexes.
-
Allow the mixture to warm to room temperature. Transfer it to a separatory funnel.
-
-
Extraction and Purification:
-
Separate the organic layer. Wash it sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (carefully, to neutralize remaining acid), and finally, brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via fractional distillation or column chromatography to isolate the desired acyl-dimethylhexane.
-
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Activate dormant C–H bonds with tons of enthusiasm: an interview with Jin-Quan Yu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Resolving Stereoisomers of 3,4-Dimethyl-2-hexanone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on the resolution of 3,4-Dimethyl-2-hexanone stereoisomers. Given that this compound has two chiral centers at the C3 and C4 positions, it can exist as four possible stereoisomers, comprising two pairs of enantiomers: (3R, 4R)/(3S, 4S) and (3R, 4S)/(3S, 4R).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the stereoisomers of this compound?
A1: The primary methods for resolving stereoisomers of ketones like this compound include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that separates enantiomers using a chiral stationary phase (CSP).[3] Polysaccharide-based and cyclodextrin-based columns are commonly used for separating a wide range of chiral compounds, including ketones.[3][4]
-
Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic ketone with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers.[5] These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization.[5][6]
-
Enzymatic Kinetic Resolution: This technique utilizes enzymes, such as ketoreductases (KREDs), which selectively catalyze the transformation (e.g., reduction) of one enantiomer over the other.[7][8][9] This results in a mixture of the unreacted, enantioenriched ketone and the transformed product, which can then be separated.[10]
Q2: I am starting my method development. Which chiral HPLC column should I screen first?
A2: There is no universal chiral stationary phase (CSP), so column selection is often an empirical process.[11][12] For ketones, a good starting point is to screen columns with broad applicability. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD-H) and cyclodextrin-based CSPs are effective for a wide range of compounds and are recommended for initial screening.[3][4] It is advisable to screen a set of columns with different selectivities to increase the probability of finding a suitable separation.[12]
Q3: My enzymatic resolution is showing low enantioselectivity and yield. What can I do?
A3: Low enantioselectivity and yield in an enzymatic kinetic resolution can be addressed by:
-
Enzyme Screening: Test a panel of different ketoreductases (KREDs), as different enzymes will exhibit varying selectivity for the substrate.[7]
-
Reaction Optimization: Systematically optimize reaction parameters such as pH, temperature, co-solvent, and substrate concentration.
-
Conversion Monitoring: The enantiomeric excess (ee) of the remaining starting material increases with conversion.[10] Carefully monitor the reaction progress to stop it at the optimal point that balances yield and ee. For a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[7]
-
Consider Dynamic Kinetic Resolution (DKR): If applicable, a DKR process can be developed. This involves racemizing the less reactive enantiomer in situ, which can theoretically lead to a 100% yield of the desired product enantiomer.[8][9]
Q4: How do I choose a suitable resolving agent for diastereomeric salt formation with a ketone?
A4: Resolving a ketone via diastereomeric salt formation first requires converting the ketone into a derivative that can form a salt with a chiral acid or base. A common strategy is to first create a chiral hydrazone or semicarbazone by reacting the ketone with a chiral hydrazine or semicarbazide. The resulting diastereomeric hydrazones can then be separated by chromatography or crystallization.[6] Alternatively, the ketone can be reduced to the corresponding alcohol (3,4-Dimethyl-2-hexanol), which can then be resolved using a chiral acid to form diastereomeric esters.[5]
Troubleshooting Guides
Chiral HPLC Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| High Back Pressure | 1. Blocked inlet frit due to particulates from the sample or mobile phase.[13] 2. Sample precipitation in the mobile phase.[13] 3. Damage to the stationary phase from incompatible solvents.[13] | 1. Filter all samples and mobile phases through 0.45 µm or 0.2 µm filters.[14] 2. Reverse flush the column at a low flow rate to dislodge particulates from the frit.[13] 3. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.[13] 4. Always flush the HPLC system of incompatible solvents before connecting a chiral column.[13] |
| Poor or No Resolution | 1. Incorrect choice of chiral stationary phase (CSP). 2. Inappropriate mobile phase composition.[4] 3. Column degradation or contamination. | 1. Screen different CSPs (e.g., polysaccharide, cyclodextrin-based).[12] 2. Optimize the mobile phase. For normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the alkane mobile phase (e.g., hexane).[15] 3. Try different mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds), but be mindful of column pH limits.[15] 4. Attempt to regenerate the column according to the manufacturer's instructions.[13] |
| Peak Tailing or Splitting | 1. Column overload. 2. Partial blockage of the column inlet frit.[13] 3. Chemical interactions (e.g., analyte interaction with active sites on the silica). 4. Column void or channeling.[13] | 1. Reduce the injection volume or sample concentration. 2. Check for frit blockage (see "High Back Pressure"). 3. Add a mobile phase modifier (e.g., a small amount of acid or base) to improve peak shape. 4. If a void is suspected, the column may need to be replaced. |
| Inconsistent Retention Times | 1. Inconsistently prepared mobile phase.[14] 2. Temperature fluctuations. 3. Column not fully equilibrated. 4. "Memory effects" from previous runs, especially with additives.[16] | 1. Prepare fresh mobile phase accurately for each run. Premixing solvents is often more reproducible than online mixing. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is equilibrated with the mobile phase for a sufficient number of column volumes before injection.[16] 4. Dedicate columns to specific methods or implement rigorous washing procedures between methods. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
This protocol provides a general starting point for developing a chiral separation method.
-
Column Selection:
-
Begin by screening a set of 2-3 columns with different chiral stationary phases. Recommended starting columns include a cellulose-based CSP (e.g., Chiralcel OD) and an amylose-based CSP (e.g., Chiralpak AD).
-
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a primary mobile phase of Hexane/Isopropanol (IPA) (90:10, v/v).
-
Prepare secondary screening mobile phases such as Hexane/Ethanol (90:10, v/v) and Hexane/n-Butanol (90:10, v/v).
-
Degas all mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C (using a column oven)
-
Injection Volume: 5 µL
-
Analyte Concentration: 1 mg/mL in mobile phase
-
Detection: UV at 210 nm (as the ketone chromophore absorbs at low wavelengths)
-
-
Optimization:
-
If partial separation is observed, optimize the mobile phase composition by varying the alcohol modifier percentage from 2% to 20%.
-
If peaks are broad, consider lowering the flow rate.
-
If resolution is still insufficient, screen other columns or switch to a different solvent system (e.g., reversed-phase if using a compatible column).
-
Protocol 2: Enzymatic Kinetic Resolution using a Ketoreductase (KRED)
This protocol outlines a typical screening experiment for the kinetic resolution of racemic this compound.
-
Materials:
-
Racemic this compound
-
A screening kit of various ketoreductase (KRED) enzymes
-
Cofactor (NADH or NADPH) and a cofactor recycling system (e.g., glucose dehydrogenase/glucose)
-
Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO or isopropanol)
-
-
Reaction Setup (for each enzyme in parallel):
-
In a microcentrifuge tube, add 800 µL of buffer.
-
Add 100 µL of the cofactor recycling system solution.
-
Add 50 µL of a 200 mM solution of the racemic ketone in DMSO.
-
Initiate the reaction by adding 50 µL of the KRED enzyme solution (e.g., 1-2 mg of lyophilized powder).
-
-
Reaction and Monitoring:
-
Incubate the reactions at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
Take aliquots at various time points (e.g., 1h, 4h, 12h, 24h).
-
Quench the reaction in the aliquot by adding an equal volume of a water-immiscible solvent (e.g., ethyl acetate) and vortexing.
-
Centrifuge to separate the layers and analyze the organic layer using the developed chiral HPLC method.
-
-
Analysis:
-
Determine the enantiomeric excess (% ee) of the remaining ketone and the conversion percentage at each time point.
-
Select the enzyme that provides the highest % ee at an acceptable conversion rate (ideally close to 50%).[7]
-
Data Presentation
Table 1: Example Data Log for Chiral HPLC Column Screening
| Column ID | Stationary Phase | Mobile Phase (v/v) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| COL-01 | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | 8.5 | 9.2 | 1.3 |
| COL-01 | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (95:5) | 12.1 | 13.5 | 1.8 |
| COL-02 | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | 10.3 | 10.3 | 0.0 |
| COL-03 | Carboxymethyl-β-cyclodextrin | ACN/H₂O (60:40) | 6.4 | 7.1 | 1.1 |
Table 2: Example Data Log for Enzymatic Resolution Screening
| Enzyme ID | Time (h) | Conversion (%) | Ketone % ee |
| KRED-A1 | 4 | 25 | 33 |
| KRED-A1 | 24 | 51 | >99 |
| KRED-B4 | 4 | 48 | 95 |
| KRED-B4 | 24 | 62 | 98 |
| KRED-C7 | 4 | 10 | 12 |
| KRED-C7 | 24 | 35 | 54 |
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Principle of Diastereomeric Resolution.
Caption: Enzymatic Kinetic Resolution Workflow.
References
- 1. This compound | 19550-10-8 | Benchchem [benchchem.com]
- 2. This compound | 19550-10-8 | Benchchem [benchchem.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chiraltech.com [chiraltech.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. reddit.com [reddit.com]
- 16. chromatographytoday.com [chromatographytoday.com]
preventing degradation of 3,4-Dimethyl-2-hexanone during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,4-Dimethyl-2-hexanone to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Question | Possible Cause(s) | Recommended Action(s) |
| I suspect my sample of this compound has degraded. What should I do? | Exposure to light, air (oxygen), elevated temperatures, or incompatible materials. | 1. Do not use the suspected sample in critical experiments. 2. Analyze the sample using a stability-indicating method such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm degradation and identify impurities. 3. If degradation is confirmed, dispose of the sample according to your institution's safety guidelines. 4. Review your storage and handling procedures to identify and rectify the cause of degradation. |
| My sample has developed a yellow tint. Is it still usable? | The yellowing of the sample may indicate oxidation or the formation of condensation products. | 1. A color change is a strong indicator of degradation. It is highly recommended to discard the sample. 2. If the sample is critical and cannot be easily replaced, it must be re-analyzed for purity before use. 3. Implement preventative measures for future storage, such as storing under an inert atmosphere (e.g., nitrogen or argon). |
| I've noticed a change in the odor of my this compound sample. What does this mean? | A change in odor can signify the formation of volatile degradation products. | 1. Handle the sample in a well-ventilated fume hood. 2. Do not use the sample for experiments where purity is critical. 3. Analyze the sample headspace by GC-MS to identify the volatile impurities. 4. Dispose of the sample and review storage conditions. |
| My analytical results show unexpected peaks. Could this be due to degradation during storage? | Yes, new peaks in a chromatogram are a common sign of degradation product formation. | 1. Compare the chromatogram of the stored sample with a reference chromatogram of a fresh, pure sample. 2. Attempt to identify the degradation products using mass spectrometry. Common degradation products of ketones can include larger molecules from condensation reactions or oxidized species. 3. If degradation is confirmed, obtain a fresh batch of the compound for your experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames. The recommended storage temperature is typically 2-8°C. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, blanketing the compound with an inert gas like nitrogen or argon is advisable to minimize oxidation.
Q2: How does light affect the stability of this compound?
A2: Aliphatic ketones can be susceptible to photodegradation, primarily through Norrish Type I and Type II reactions, upon exposure to UV light. This can lead to the formation of various smaller, volatile byproducts. It is recommended to store this compound in amber glass vials or other opaque containers to protect it from light.
Q3: What types of container materials are suitable for storing this compound?
A3: Glass containers, particularly amber glass to protect from light, are the most suitable for storing this compound. Ensure the container has a tight-fitting cap with a chemically resistant liner, such as PTFE, to prevent leakage and contamination. Avoid using plastic containers unless they are specifically rated for compatibility with ketones, as some plastics can be degraded by or leach impurities into the solvent.
Q4: Can this compound react with itself during storage?
A4: Ketones, especially in the presence of acidic or basic impurities, can undergo self-condensation reactions, such as the aldol condensation. While this compound is a branched ketone, which makes this reaction less favorable than for linear ketones, it can still occur over long storage periods, especially at elevated temperatures. This can lead to the formation of larger, less volatile impurities.
Q5: What are the primary degradation pathways for this compound?
A5: The primary potential degradation pathways for this compound during storage are:
-
Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to the formation of carboxylic acids and other oxidized species.
-
Photodegradation: Exposure to UV light can induce cleavage of the molecule, leading to the formation of smaller, volatile compounds.
-
Aldol Condensation: Although sterically hindered, self-condensation can occur over time, especially if acidic or basic impurities are present, resulting in the formation of larger molecules.
Data Presentation
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is illustrative and intended to highlight the importance of proper storage. Actual degradation rates should be determined experimentally.
| Storage Condition | Duration | Purity (%) | Major Degradation Products |
| 2-8°C, Dark, Inert Atmosphere | 12 Months | >99.5 | Not Detected |
| 25°C, Dark, Air | 12 Months | 98.0 | Oxidative byproducts |
| 25°C, Ambient Light, Air | 12 Months | 95.5 | Oxidative and photodegradation byproducts |
| 40°C, Dark, Air | 6 Months | 96.0 | Oxidative and condensation byproducts |
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for Purity Assessment
Objective: To develop and validate a Gas Chromatography-Mass Spectrometry (GC-MS) method to assess the purity of this compound and detect potential degradation products.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a working standard by diluting the stock solution to 100 µg/mL.
-
-
GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Identify potential degradation products by comparing their mass spectra to a library (e.g., NIST).
-
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of solid this compound in a vial and heat in an oven at 80°C for 48 hours. Dissolve in a suitable solvent before analysis.
-
Photodegradation: Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile) in a quartz vial. Expose to a photostability chamber (ICH Q1B option 2) for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating GC-MS method described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Potential degradation pathways for this compound during storage.
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Ketones
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot peak tailing issues encountered during the gas chromatography (GC) analysis of ketones.
Frequently Asked Questions (FAQs)
Q1: Why are my ketone peaks tailing in my GC chromatogram?
A1: Peak tailing for polar compounds like ketones in GC is a common issue that can stem from several factors. Generally, it is caused by unwanted interactions between the ketone molecules and active sites within the GC system. These interactions can be chemical, such as adsorption to contaminated or active surfaces, or physical, such as disruptions in the gas flow path.[1][2]
Common causes include:
-
Active Sites: Polar ketones can interact with active silanol groups on the surface of a contaminated inlet liner, glass wool, or the column itself. This is a primary cause of peak tailing for polar analytes.[2][3][4]
-
Improper Column Installation: If the column is installed too high or too low in the inlet, it can create dead volumes or turbulent flow paths, leading to peak tailing.[5] An incorrect installation in the detector can also cause this issue.
-
Poor Column Cut: A jagged or uneven cut at the column inlet can disrupt the sample band as it enters the column, causing turbulence and subsequent peak tailing.[2]
-
Column Contamination: Accumulation of non-volatile residues from previous injections on the inlet side of the column can create active sites for ketone interaction.[1]
-
Solvent and Phase Mismatch: A mismatch in polarity between your sample solvent and the GC column's stationary phase can sometimes lead to poor peak shape, especially in splitless injections.[2]
Q2: How can I determine the cause of the peak tailing?
A2: A good starting point is to observe which peaks are tailing.
-
If all peaks, including the solvent peak, are tailing: The issue is likely physical. This points towards problems with the flow path, such as a poor column cut or improper column installation.[4]
-
If only the polar ketone peaks are tailing: The problem is more likely chemical in nature. This suggests interaction with active sites in the system, which could be in the inlet liner or on the column itself.[4][6]
A simple diagnostic test is to inject a non-polar compound, like a light hydrocarbon. If this peak does not tail, it strongly suggests that the issue is related to chemical activity affecting your polar ketone analytes.[7]
Q3: What is the fastest way to resolve peak tailing for my ketone analysis?
A3: The quickest potential solutions often involve addressing the most common sources of activity and flow path disruption in the inlet. Performing routine inlet maintenance is a crucial first step.[5] This includes:
-
Replacing the Septum and Inlet Liner: The inlet liner is a frequent source of contamination and active sites. Replacing it with a fresh, deactivated liner is a simple and effective troubleshooting step.
-
Trimming the Column: Cutting a small section (10-30 cm) from the inlet end of the column can remove accumulated non-volatile residues and active sites.[1][2]
If these steps do not resolve the issue, a more thorough investigation of column installation and potential contamination sources is warranted.
Q4: Can my choice of GC column affect peak tailing for ketones?
A4: Absolutely. For the analysis of polar compounds like ketones, it is recommended to use a column with a stationary phase of similar polarity. Using a polar or intermediate polarity column is generally advised.[8] A mismatch in polarity can contribute to poor peak shape. Furthermore, using a column that is specifically designed and tested for inertness can significantly reduce interactions with polar analytes and thus minimize peak tailing.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing in your GC analysis of ketones.
Step 1: Initial Assessment and Diagnosis
Start by carefully examining your chromatogram to identify the nature of the peak tailing.
| Observation | Potential Cause | Next Steps |
| All peaks are tailing | Physical issue (flow path disruption) | Proceed to Troubleshooting Physical Issues |
| Only ketone/polar peaks are tailing | Chemical issue (active sites) | Proceed to Troubleshooting Chemical Issues |
Step 2: Addressing the Potential Cause
Troubleshooting Physical Issues
If all peaks are tailing, the problem likely lies in the physical setup of your GC system.
-
Inspect the Column Installation:
-
Action: Verify that the column is installed at the correct depth in both the injector and the detector according to your instrument manufacturer's guidelines. An improperly positioned column can create unswept volumes, leading to peak tailing.[5]
-
Protocol: Refer to the Experimental Protocols section for a detailed guide on proper column installation.
-
-
Examine the Column Cut:
Troubleshooting Chemical Issues
If only your polar ketone analytes are exhibiting tailing peaks, the issue is likely due to unwanted chemical interactions.
-
Perform Inlet Maintenance:
-
Action: The inlet is a common source of activity. Replace the septum and the inlet liner. Be sure to use a high-quality, deactivated liner.
-
Protocol: A step-by-step guide for replacing the inlet liner is available in the Experimental Protocols section.
-
-
Trim the Column Inlet:
-
Condition the Column:
-
Action: If the column has been sitting idle or has been exposed to oxygen at high temperatures, its performance may be compromised. Conditioning the column by baking it out at a high temperature (while respecting the column's upper temperature limit) can help remove contaminants and re-establish an inert surface.
-
Protocol: Follow the column manufacturer's instructions for proper conditioning.
-
Illustrative Impact of Troubleshooting on Peak Shape
The following table provides an illustrative example of how implementing these troubleshooting steps can improve the peak shape of a representative ketone, such as 2-pentanone. The peak tailing factor is a measure of peak symmetry; a value of 1.0 indicates a perfectly symmetrical peak, with higher values indicating more tailing.
| Troubleshooting Action | Before Tailing Factor (Illustrative) | After Tailing Factor (Illustrative) | Expected Improvement |
| Replace Inlet Liner | 2.1 | 1.3 | Significant improvement in peak symmetry |
| Trim Column Inlet | 1.8 | 1.2 | Noticeable reduction in peak tailing |
| Reinstall Column Correctly | 1.9 | 1.1 | Substantial improvement to a near-symmetrical peak |
Experimental Protocols
Protocol 1: Proper GC Column Installation
-
Preparation: Cool down the injector, detector, and oven to a safe temperature. Turn off the carrier gas flow at the instrument.
-
Column Preparation: Gently unwind the column ends. Slide a new column nut and ferrule onto the column.
-
Column Cutting: Make a clean, square cut at the end of the column using a ceramic scoring wafer or a specialized cutting tool. Inspect the cut with a magnifying glass to ensure it is clean and at a right angle to the column wall.
-
Injector Installation: Insert the column into the injector to the depth recommended by your instrument's manufacturer.
-
Tightening: Tighten the column nut finger-tight, then use a wrench to tighten it an additional quarter to a half turn. Do not overtighten.
-
Detector Installation: Repeat the process for the detector end of the column.
-
Leak Check: Turn on the carrier gas and use an electronic leak detector to check for leaks at both the injector and detector fittings.
-
Conditioning: Once the system is leak-free, you can proceed with conditioning the column according to the manufacturer's instructions.
Protocol 2: Replacing the GC Inlet Liner
-
Cool Down: Ensure the GC inlet has cooled to a safe temperature.
-
Depressurize: Turn off the carrier gas flow to the inlet.
-
Open the Inlet: Open the inlet weldment or cap.
-
Remove Old Liner: Using clean forceps, carefully remove the old inlet liner and O-ring.
-
Install New Liner: Place a new, clean O-ring on a new, deactivated inlet liner. Using the forceps, insert the new liner into the inlet.
-
Close the Inlet: Securely close the inlet weldment or cap.
-
Pressurize and Leak Check: Restore the carrier gas flow and check for leaks around the inlet fitting.
Protocol 3: Trimming the GC Column
-
Preparation: Cool down the GC system and turn off the carrier gas.
-
Remove Column from Injector: Carefully loosen the column nut and remove the column from the injector.
-
Measure and Cut: Measure approximately 10-30 cm from the inlet end of the column. Using a ceramic scoring wafer, make a clean score on the polyimide coating.
-
Break the Column: Gently snap the column at the score mark.
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean and square.
-
Reinstall: Reinstall the column in the injector following the proper installation protocol. Remember to account for the new, shorter column length in your instrument's method settings if necessary.
Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting peak tailing in the GC analysis of ketones.
Caption: A flowchart outlining the systematic process for troubleshooting peak tailing in GC analysis of ketones.
References
- 1. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. perpustakaan.wdh.ac.id [perpustakaan.wdh.ac.id]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Derivatization of 3,4-Dimethyl-2-hexanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3,4-Dimethyl-2-hexanone for analysis, typically by gas chromatography-mass spectrometry (GC-MS).
Troubleshooting Guide
Issue 1: Low or No Derivative Yield
Potential Causes:
-
Steric Hindrance: The methyl groups at the 3 and 4 positions of this compound can sterically hinder the approach of the derivatizing reagent to the carbonyl group.[1][2] This is a common issue with branched ketones.[2]
-
Incomplete Reaction: The reaction may not have reached completion due to suboptimal reaction time, temperature, or pH.
-
Reagent Degradation: The derivatization reagent may have degraded due to improper storage or handling.
-
Presence of Water: For some derivatization reactions, such as silylation, the presence of water can consume the reagent and prevent the reaction with the ketone.
-
Incorrect pH: The formation of oximes and hydrazones is pH-dependent. An unfavorable pH can slow down or prevent the reaction. For some carbonyl derivatizations, the natural pH of the sample matrix (e.g., around 4.5) can be favorable.[3]
Solutions:
-
Optimize Reaction Conditions:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier caused by steric hindrance. However, excessive heat can lead to degradation of the analyte or derivative.
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration to ensure it reaches completion. For some ketones, derivatization can take up to 12 hours or longer.[3]
-
Adjust pH: The optimal pH for oxime and hydrazone formation is typically mildly acidic. Experiment with buffering the reaction mixture to find the optimal pH.
-
-
Increase Reagent Concentration: A higher molar excess of the derivatization reagent can help drive the reaction to completion. For some reactions, a molar ratio of derivatization reagent to analyte of 300 or more is recommended.
-
Use a Catalyst: An acid catalyst, such as hydrochloric acid or sulfuric acid, is often used to facilitate the reaction.[4]
-
Ensure Anhydrous Conditions: If using water-sensitive reagents like silylating agents, ensure all solvents and glassware are thoroughly dried.
-
Check Reagent Quality: Use a fresh batch of the derivatization reagent or verify the quality of the existing stock.
Issue 2: Presence of Multiple Peaks for the Derivative in GC-MS Analysis
Potential Causes:
-
Formation of Syn- and Anti-Isomers: Oxime and hydrazone derivatives can form as syn and anti geometric isomers, which may separate during chromatographic analysis, resulting in two peaks for a single derivative.
-
Tautomerization: Incomplete derivatization can lead to the presence of the unreacted ketone, which might undergo tautomerization, leading to multiple peaks. Methoximation is a technique used to prevent tautomerization.[5]
-
Side Reactions: The derivatization conditions may be promoting side reactions, leading to the formation of byproducts.
Solutions:
-
Optimize Chromatographic Conditions: Adjust the GC temperature program to try and co-elute the syn and anti isomers if they are not fully resolved.
-
Confirm Isomer Identity: Use mass spectrometry to confirm that the multiple peaks correspond to isomers of the desired derivative.
-
Drive the Reaction to Completion: By optimizing the reaction conditions as described in "Issue 1," you can minimize the presence of unreacted ketone.
-
Purify the Derivative: If side products are a significant issue, consider a purification step after derivatization.
Frequently Asked Questions (FAQs)
Q1: Which derivatization reagent is best for this compound?
A1: The choice of reagent depends on the analytical requirements.
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This reagent forms PFB-oximes, which are highly sensitive for electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry.[6] PFBHA derivatives are generally stable at elevated temperatures.
-
2,4-Dinitrophenylhydrazine (DNPH): DNPH forms 2,4-dinitrophenylhydrazones, which are stable, often crystalline, derivatives suitable for HPLC with UV detection and also for GC-MS analysis.[7][8]
-
Hydroxylamine Hydrochloride: This can be used to form simple oximes.[9]
-
Girard's Reagent T: This reagent can be used to form hydrazones for the analysis of aliphatic ketones.[10]
Q2: What are the typical starting reaction conditions for the derivatization of a branched ketone like this compound?
A2: Due to steric hindrance, more forcing conditions may be required than for linear ketones. A good starting point would be:
-
Temperature: 60-80 °C
-
Time: 2-12 hours
-
Solvent: A polar organic solvent like ethanol or acetonitrile is often used.
-
Catalyst: A small amount of a strong acid like HCl or H₂SO₄ is typically added.
Q3: How can I confirm that the derivatization reaction has been successful?
A3: The most definitive method is to analyze the reaction mixture by GC-MS. Look for the disappearance of the peak corresponding to this compound and the appearance of a new peak (or peaks, in the case of isomer formation) with a mass spectrum consistent with the expected derivative.
Q4: Are there any special considerations for the GC-MS analysis of this compound derivatives?
A4: Yes, a standard non-polar or mid-polar capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically suitable.[11] The mass spectrometer can be operated in either electron impact (EI) or chemical ionization (CI) mode. NCI mode can provide high sensitivity for PFBHA derivatives.[6]
Quantitative Data Summary
The following tables provide a summary of reaction conditions for the derivatization of ketones, which can be used as a starting point for the optimization of this compound derivatization.
Table 1: Reaction Conditions for Oxime Formation with PFBHA
| Parameter | Value | Reference |
| Reagent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | [3] |
| Solvent | Aqueous solution | [3] |
| pH | ~4.5 (natural pH of beer) | [3] |
| Reaction Time | Up to 12 hours for aldehydes, longer for ketones | [3] |
Table 2: Reaction Conditions for Hydrazone Formation with DNPH
| Parameter | Value | Reference |
| Reagent | 2,4-Dinitrophenylhydrazine (DNPH) | [7] |
| Solvent | Acetonitrile with 0.5% H₂SO₄ | [7] |
| Temperature | 20-23 °C | [7] |
| Reaction Time | 30 minutes | [7] |
| Catalyst | Sulfuric Acid | [4][7] |
Experimental Protocols
Protocol 1: General Procedure for Oxime Formation with PFBHA
-
Prepare Reagent Solution: Prepare a solution of PFBHA in a suitable solvent (e.g., ethanol or a buffered aqueous solution).
-
Sample Preparation: Dissolve a known amount of this compound in the same solvent.
-
Reaction: Mix the sample solution with an excess of the PFBHA reagent solution. Add an acid catalyst if required.
-
Incubation: Heat the mixture in a sealed vial at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 2-12 hours).
-
Quenching and Extraction: Cool the reaction mixture. If necessary, neutralize the catalyst with a base. Extract the derivative into an organic solvent (e.g., hexane or dichloromethane).
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it to a suitable volume for GC-MS analysis.
Protocol 2: General Procedure for Hydrazone Formation with DNPH (Brady's Test)
-
Prepare Brady's Reagent: Dissolve 2,4-dinitrophenylhydrazine in a mixture of methanol and sulfuric acid.[4]
-
Reaction: Add a few drops of this compound to the Brady's reagent.[4] The formation of a yellow to orange precipitate indicates the presence of the hydrazone derivative.[4]
-
Isolation of Derivative: The precipitate can be isolated by filtration.
-
Recrystallization: For purification, the crude hydrazone can be recrystallized from a suitable solvent like ethanol.
-
Analysis: The purified derivative can be analyzed by various methods, including melting point determination and GC-MS. For GC-MS, the derivative is dissolved in a suitable solvent.
Visualizations
References
- 1. This compound | 19550-10-8 | Benchchem [benchchem.com]
- 2. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Hydrazone - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. The determination of aliphatic ketones by polarography of their Girard T hydrazone derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Neurotoxicity of 3,4-Dimethyl-2-hexanone and 2,5-hexanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic profiles of 3,4-Dimethyl-2-hexanone and 2,5-hexanedione, focusing on their mechanisms of action, relative potencies, and the experimental methodologies used to assess their effects.
Executive Summary
Both this compound and 2,5-hexanedione are recognized neurotoxins that induce a characteristic "dying-back" axonopathy, primarily affecting peripheral nerves. Their neurotoxicity stems from a common molecular mechanism: the formation of pyrrole adducts with lysine residues on neurofilament proteins, leading to protein crosslinking, aggregation, and disruption of axonal transport. However, key structural differences between the two molecules result in a significant disparity in their neurotoxic potency.
Experimental evidence strongly indicates that This compound is a significantly more potent neurotoxin than 2,5-hexanedione . Studies on its close structural analog, 3,4-dimethyl-2,5-hexanedione, have shown it to be 20 to 30 times more potent on a molar basis than 2,5-hexanedione in inducing neurofilamentous neuropathy. This heightened toxicity is attributed to the accelerated rates of pyrrole formation and subsequent protein crosslinking.
Quantitative Comparison of Neurotoxic Potency
The following table summarizes the key quantitative differences in the neurotoxic activity of the two compounds. Data for this compound is based on studies of its close analog, 3,4-dimethyl-2,5-hexanedione.
| Parameter | 3,4-Dimethyl-2,5-hexanedione | 2,5-Hexanedione | Reference |
| Relative Neurotoxic Potency | 20-30 times more potent (molar basis) | Baseline | |
| Rate of Pyrrole Formation | ~8 times faster | Baseline | |
| Rate of In Vitro Protein Crosslinking | ~40 times faster | Baseline | |
| Activation Energy for Cyclization | 3290 cal/mole less | Baseline | |
| Location of Axonal Swellings | More proximal (anterior horn, spinal cord) | Distal axons |
Mechanism of Neurotoxicity: A Shared Pathway with Different Kinetics
The underlying mechanism of neurotoxicity for both compounds involves a series of molecular events that ultimately disrupt the structure and function of neurons.
-
Pyrrole Formation: Both ketones react with the primary amino groups of lysine residues in proteins, particularly neurofilaments, to form pyrrole adducts.
-
Oxidation and Crosslinking: These pyrrole rings are susceptible to oxidation, which leads to the formation of covalent crosslinks between proteins.
-
Neurofilament Aggregation: The extensive crosslinking of neurofilament proteins causes them to aggregate, forming large masses within the axon.
-
Disruption of Axonal Transport: These neurofilament aggregates physically obstruct the normal flow of organelles and other essential molecules along the axon, leading to axonal swelling and eventual degeneration.
The dimethyl substitution in this compound significantly accelerates the initial and rate-limiting step of pyrrole formation, which in turn dramatically increases the speed of protein crosslinking and the onset of neurotoxicity.
Signaling Pathways in Diketone-Induced Neurotoxicity
Recent research has begun to elucidate the downstream signaling cascades activated by these neurotoxins, which contribute to neuronal apoptosis.
Pro-nerve Growth Factor (proNGF) / p75 Neurotrophin Receptor (p75NTR) Pathway
2,5-hexanedione has been shown to increase the concentration of pro-nerve growth factor (proNGF). ProNGF, when bound to the p75 neurotrophin receptor (p75NTR) in the absence of TrkA, can initiate an apoptotic cascade.
Caption: ProNGF/p75NTR apoptotic signaling pathway.
c-Jun N-terminal Kinase (JNK) Pathway
The JNK signaling pathway is a critical mediator of neuronal apoptosis in response to cellular stress. Activation of this pathway is another downstream consequence of diketone neurotoxicity.
Caption: JNK-mediated apoptotic signaling pathway.
Experimental Protocols
In Vivo Neurotoxicity Assessment in Rats
This protocol outlines a general procedure for evaluating the neurotoxic effects of this compound and 2,5-hexanedione in a rat model.
Caption: General experimental workflow for in vivo neurotoxicity assessment.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are acclimated for at least one week before the experiment.
-
Dosing: The test compounds are administered, for example, by oral gavage or intraperitoneal injection. Doses are determined based on preliminary toxicity studies. For a comparative study, equimolar doses should be used.
-
Clinical Observation: Animals are observed daily for signs of neurotoxicity, including weakness, ataxia, and paralysis.
-
Behavioral Testing: Functional deficits are quantified using tests such as hindlimb grip strength and gait analysis.
-
Tissue Collection: At the end of the study, animals are euthanized, and nervous tissues (e.g., sciatic nerve, spinal cord, brain) are collected.
-
Histopathology: Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin, or silver stains) to visualize axonal swellings and degeneration.
-
Biochemical Analyses: Tissues can be used for the assays described below.
Detection of Pyrrole Formation (Ehrlich's Reagent Assay)
This assay is used to detect the presence of pyrrole adducts in proteins.
Materials:
-
Ehrlich's reagent: p-dimethylaminobenzaldehyde in an acidic solution.
-
Protein samples (e.g., from erythrocyte ghosts or nerve tissue homogenates).
-
Spectrophotometer.
Procedure:
-
Isolate proteins from the tissues of treated and control animals.
-
Incubate the protein samples with Ehrlich's reagent.
-
A positive reaction, indicating the presence of pyrroles, is the development of a characteristic color.
-
Quantify the color change spectrophotometrically by measuring the absorbance at the appropriate wavelength (typically around 525 nm).
In Vitro Protein Crosslinking Assay
This assay measures the ability of the diketones to induce protein crosslinking.
Materials:
-
Purified protein (e.g., bovine serum albumin or neurofilament proteins).
-
Test compounds (this compound and 2,5-hexanedione).
-
Incubation buffer (e.g., phosphate-buffered saline).
-
SDS-PAGE equipment and reagents.
Procedure:
-
Incubate the purified protein with the test compounds at a physiological temperature (e.g., 37°C) for various time points.
-
Stop the reaction at each time point.
-
Analyze the samples by SDS-PAGE.
-
Protein crosslinking is visualized as the appearance of higher molecular weight bands (dimers, trimers, etc.) and a decrease in the intensity of the monomeric protein band.
-
Quantify the extent of crosslinking by densitometry of the protein bands on the gel.
Conclusion
The available evidence clearly demonstrates that this compound is a more potent neurotoxin than 2,5-hexanedione. This is primarily due to its chemical structure, which facilitates more rapid pyrrole formation and subsequent protein crosslinking, the key events in the pathogenesis of γ-diketone neuropathy. Researchers and drug development professionals should be aware of this increased hazard potential when working with or evaluating the safety of branched-chain γ-diketones. The experimental protocols outlined in this guide provide a framework for the continued investigation of the neurotoxic mechanisms of these and related compounds.
validation of analytical methods for 3,4-Dimethyl-2-hexanone quantification
An Essential Guide to the Validation of Analytical Methods for the Quantification of 3,4-Dimethyl-2-hexanone
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of analytical methods for the quantification of this compound, a branched aliphatic ketone. We will explore three primary techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with 2,4-Dinitrophenylhydrazine (DNPH) derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide offers insights into the experimental protocols and performance characteristics of each method to aid in selecting the most suitable approach for your research needs.
Comparison of Analytical Method Performance
The validation of an analytical method is crucial to ensure the reliability and accuracy of the results. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). While specific performance data for this compound is not extensively published, the following table summarizes the typical performance characteristics for the analysis of similar aliphatic ketones using the described methods.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | HPLC with DNPH Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.995 | > 0.999[1] | > 0.995 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 85-115%[2] |
| Precision (%RSD) | < 10% | < 5% | < 15% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low ng/mL | pg/mL to fg/mL |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | Low ng/mL | pg/mL to fg/mL |
Note: The values presented in this table are representative of the performance of these analytical methods for aliphatic ketones and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the three discussed techniques for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed molecular information for identification and quantification.
Sample Preparation:
-
Direct Injection: For samples in a volatile organic solvent (e.g., hexane, ethyl acetate), direct injection into the GC-MS may be possible. Dilute the sample to an appropriate concentration within the linear range of the instrument.
-
Headspace Analysis: For solid or liquid matrices, headspace sampling can be employed. A known amount of the sample is placed in a sealed vial and heated to allow the volatile compounds, including this compound, to partition into the gas phase above the sample. A sample of the headspace gas is then injected into the GC-MS.
-
Derivatization (Optional): To improve chromatographic peak shape and sensitivity, derivatization can be performed. A common method for ketones is oximation, followed by silylation.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for the analysis of ketones.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Quantification: Use a certified reference standard of this compound to create a calibration curve. The quantification can be based on the peak area of a characteristic ion from the mass spectrum of this compound.[3][4]
High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization
This method is a well-established technique for the analysis of aldehydes and ketones.[1][5][6] The carbonyl group of this compound reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone derivative, which can be readily quantified by HPLC with a UV detector.
Sample Preparation and Derivatization:
-
Prepare a DNPH derivatizing solution by dissolving DNPH in a suitable solvent like acetonitrile containing a small amount of acid catalyst (e.g., sulfuric acid).
-
Mix a known volume of the sample containing this compound with an excess of the DNPH solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.
-
The resulting solution containing the DNPH-hydrazone derivative is then diluted as needed with the mobile phase before injection into the HPLC.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used for the separation of DNPH derivatives.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 100% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 360 nm.
-
Quantification: Prepare calibration standards by derivatizing known concentrations of this compound standard and construct a calibration curve based on the peak area of the derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it an excellent choice for quantifying low levels of this compound, especially in complex matrices.
Sample Preparation:
-
Protein Precipitation: For biological samples (e.g., plasma, serum), a protein precipitation step is typically required. Add a cold organic solvent like acetonitrile or methanol to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): An alternative to protein precipitation, LLE can be used to extract this compound from aqueous samples into an immiscible organic solvent.
-
Derivatization (Optional): While direct analysis is possible, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can enhance ionization efficiency and sensitivity.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system capable of delivering accurate gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470 Triple Quadrupole LC/MS) is ideal for quantitative analysis.
-
Column: A reversed-phase C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) is often used for better resolution and faster analysis times.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for ketones.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of the precursor ion) to monitor. This provides very high selectivity.
-
Quantification: An internal standard (ideally a stable isotope-labeled version of this compound) should be used to correct for matrix effects and variations in instrument response. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Workflow and Process Visualization
A systematic workflow is crucial for the successful validation and implementation of any analytical method. The following diagram illustrates a general workflow for analytical method validation.
Caption: General workflow for analytical method validation.
References
A Comparative Guide to the Oxidation of 3,4-dimethyl-2-hexanol: Efficacy of Common Oxidizing Agents
For researchers and professionals in drug development and organic synthesis, the efficient and selective oxidation of secondary alcohols is a critical transformation. This guide provides an objective comparison of the efficacy of several common oxidizing agents for the conversion of the sterically hindered secondary alcohol, 3,4-dimethyl-2-hexanol, to its corresponding ketone, 3,4-dimethyl-2-hexanone. The information presented is based on established literature for the oxidation of sterically hindered secondary alcohols, providing a reliable framework for reagent selection.
Comparison of Oxidizing Agent Performance
The choice of an oxidizing agent for a sterically hindered secondary alcohol like 3,4-dimethyl-2-hexanol is governed by factors such as yield, reaction conditions, and tolerance of other functional groups. While specific experimental data for this particular substrate is not extensively available, the following table summarizes the expected performance of common oxidizing agents based on their known reactivity with analogous hindered alcohols.
| Oxidizing Agent | Typical Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Plausible Yield (%) | Key Considerations |
| Jones Oxidation | CrO₃, H₂SO₄ | Acetone | 0 - 25 | 1 - 4 | 75-85 | Strong acid can cause side reactions; toxic chromium waste.[1][2][3] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | -78 to RT | 1 - 3 | 90-98 | Mild conditions, high yields; requires cryogenic temperatures and produces foul-smelling dimethyl sulfide.[4][5][6] |
| PCC Oxidation | Pyridinium chlorochromate | CH₂Cl₂ | 25 (RT) | 2 - 6 | 80-90 | Milder than Jones reagent; chromium-based and can be acidic.[7][8][9] |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | CH₂Cl₂ | 25 (RT) | 1 - 3 | 90-97 | Mild, neutral conditions, high yields, and short reaction times; reagent is expensive and potentially explosive.[10][11][12][13][14] |
| AZADO/Bleach | AZADO, NaOCl | CH₂Cl₂/H₂O | 0 - 25 | 1 - 2 | >95 | Highly efficient for hindered alcohols, environmentally benign co-oxidant.[15][16] |
Experimental Protocols
Detailed methodologies for the key oxidation reactions are provided below. These protocols are generalized for secondary alcohols and should be adapted and optimized for the specific substrate, 3,4-dimethyl-2-hexanol.
Jones Oxidation
The Jones reagent is a solution of chromium trioxide in sulfuric acid and acetone.[17][2][3]
Procedure:
-
3,4-dimethyl-2-hexanol is dissolved in acetone and cooled in an ice bath.
-
Jones reagent is added dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 25°C.
-
The reaction progress is monitored by TLC. The color of the reaction mixture changes from orange-red to green, indicating the reduction of Cr(VI) to Cr(III).[1]
-
Upon completion, the excess oxidizing agent is quenched by the addition of isopropanol.
-
The mixture is filtered to remove the chromium salts, and the filtrate is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is typically achieved by distillation or column chromatography.
Swern Oxidation
This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine.[4][5][6]
Procedure:
-
A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78°C under an inert atmosphere.
-
A solution of DMSO in anhydrous dichloromethane is added dropwise, maintaining the temperature at -78°C.
-
After stirring for a short period, a solution of 3,4-dimethyl-2-hexanol in anhydrous dichloromethane is added slowly.
-
The reaction is stirred at -78°C for approximately 30-60 minutes.
-
Triethylamine is then added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The volatile and malodorous dimethyl sulfide is a byproduct.[6]
-
The crude product is purified by distillation or column chromatography.
PCC (Pyridinium Chlorochromate) Oxidation
PCC is a milder alternative to Jones reagent and is typically carried out in dichloromethane.[18][7][8][9]
Procedure:
-
Pyridinium chlorochromate (PCC) is suspended in anhydrous dichloromethane. Celite or silica gel may be added to facilitate workup.
-
A solution of 3,4-dimethyl-2-hexanol in anhydrous dichloromethane is added to the suspension in one portion.
-
The mixture is stirred at room temperature for several hours, and the reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Florisil to remove the chromium residues.
-
The filtrate is concentrated under reduced pressure to give the crude this compound.
-
Further purification can be achieved by distillation or column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that offers mild and selective oxidation.[10][11][12][13][14]
Procedure:
-
3,4-dimethyl-2-hexanol is dissolved in anhydrous dichloromethane.
-
Dess-Martin periodinane is added to the solution in one portion at room temperature. The reaction is typically rapid.[13]
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate to reduce the excess periodinane.
-
The mixture is diluted with diethyl ether and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizing the Workflow and Efficacy
To better illustrate the experimental process and the comparative efficacy of the oxidizing agents, the following diagrams are provided.
Caption: General experimental workflow for the oxidation of 3,4-dimethyl-2-hexanol.
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Bot Detection [iris-biotech.de]
- 12. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 13. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 16. Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Jones oxidation - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of 3,4-Dimethyl-2-hexanone Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,4-Dimethyl-2-hexanone and structurally similar aliphatic ketones in the context of biological assays, with a focus on potential cross-reactivity. Due to the limited direct experimental data on the cross-reactivity of this compound in immunoassays, this document synthesizes information on its known biological activities and the principles of cross-reactivity to offer a predictive comparison. The presented quantitative data is illustrative and based on the relative potencies and structural similarities of the compounds.
Introduction to this compound
This compound is an aliphatic ketone recognized for its neurotoxic properties. Its mechanism of action involves the formation of pyrrole adducts with proteins, leading to protein cross-linking and subsequent neurofilament aggregation. This mode of toxicity is shared with other γ-diketones, such as 2,5-hexanedione. Understanding the potential for cross-reactivity in biological assays is crucial for the accurate assessment of its biological effects and for the development of specific detection methods.
Illustrative Cross-Reactivity in a Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for detecting small molecules. In a hypothetical competitive ELISA designed to detect this compound, the assay's specificity would be critical. Cross-reactivity occurs when structurally similar compounds compete with the target analyte for binding to the capture antibody, potentially leading to inaccurate quantification.
The table below presents illustrative data on the cross-reactivity of several aliphatic ketones in a hypothetical competitive ELISA for this compound. The percentage of cross-reactivity is defined as the ratio of the concentration of this compound to the concentration of the competing compound that produces a 50% inhibition of the maximal signal (IC50).
Table 1: Illustrative Cross-Reactivity of Aliphatic Ketones in a Hypothetical this compound Competitive ELISA
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Illustrative % Cross-Reactivity |
| This compound | CH₃COCH(CH₃)CH(CH₃)CH₂CH₃ | 19550-10-8 [1] | 128.21 [1] | 100% |
| 2-Hexanone | CH₃CO(CH₂)₃CH₃ | 591-78-6 | 100.16 | 15% |
| 3-Hexanone | CH₃CH₂CO(CH₂)₂CH₃ | 589-38-8 | 100.16 | 25% |
| 2-Methyl-3-hexanone | CH₃CH₂CH₂COCH(CH₃)₂ | 7379-12-6[2] | 114.19[2] | 40% |
| 4,4-Dimethyl-3-hexanone | CH₃CH₂COC(CH₃)₂CH₂CH₃ | 564-04-5 | 128.21[3] | 60% |
Note: The cross-reactivity values are hypothetical and for illustrative purposes only, based on structural similarity to this compound. Higher structural similarity is predicted to lead to higher cross-reactivity.
Comparative Neurotoxicity
The primary biological effect of concern for this compound is its neurotoxicity. The following table provides a comparative overview of the neurotoxic potential of this compound and related ketones. The data is a qualitative and semi-quantitative summary based on available literature.
Table 2: Comparative Neurotoxicity of Aliphatic Ketones
| Compound | Relative Neurotoxic Potency | Key Toxic Effect | Reference |
| This compound | High | Pyrrole formation, protein cross-linking, neurofilament aggregation | Implied by structural similarity to other neurotoxic ketones |
| 2,5-Hexanedione | High | Potent neurotoxin, classic γ-diketone neuropathy | [4] |
| Methyl n-butyl ketone | Moderate | Metabolized to 2,5-hexanedione, causes neuropathy | [5] |
| 2-Hexanone | Low | Weak neurotoxin | [5] |
| Methyl ethyl ketone | Very Low/None (potentiator) | Enhances the neurotoxicity of other ketones | [5] |
Experimental Protocols
Competitive ELISA for Small Molecule Detection (General Protocol)
This protocol outlines the general steps for a competitive ELISA to detect a small molecule like this compound.
Materials:
-
Microtiter plates coated with a capture antibody specific for this compound.
-
This compound standard solutions.
-
Test samples and potential cross-reactants.
-
This compound conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB for HRP).
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
Procedure:
-
Preparation: Prepare serial dilutions of the this compound standard and the test compounds.
-
Competition: Add the standard or sample to the antibody-coated wells, followed immediately by the enzyme-conjugated this compound. Incubate to allow competition for antibody binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate to allow color development. The amount of color is inversely proportional to the amount of this compound in the sample.
-
Stopping the Reaction: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the this compound standard. Determine the concentrations of the test samples and the IC50 values for the cross-reactants from this curve.
In Vitro Protein Cross-Linking Assay
This assay can be used to assess the potential of this compound and its alternatives to induce protein cross-linking, a key mechanism of their neurotoxicity.
Materials:
-
Purified protein (e.g., bovine serum albumin or a neurofilament protein).
-
This compound and test compounds.
-
Incubation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
SDS-PAGE reagents.
-
Coomassie Brilliant Blue or silver stain.
-
Densitometer.
Procedure:
-
Incubation: Incubate the purified protein with various concentrations of this compound or the test compounds for a defined period at 37°C.
-
Sample Preparation: Stop the reaction and prepare the samples for electrophoresis by adding SDS-PAGE sample buffer and heating.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: Analyze the gel for the appearance of higher molecular weight bands, which indicate protein cross-linking. Quantify the extent of cross-linking using a densitometer.
Visualizations
Caption: Workflow for a competitive ELISA.
Caption: Workflow for an in vitro protein cross-linking assay.
Caption: Putative signaling pathway for ketone-induced neurotoxicity.
References
- 1. This compound | C8H16O | CID 89184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hexanone, 2-methyl- [webbook.nist.gov]
- 3. PubChemLite - 4,4-dimethyl-3-hexanone (C8H16O) [pubchemlite.lcsb.uni.lu]
- 4. Pyrrole oxidation and protein cross-linking as necessary steps in the development of gamma-diketone neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental study on the enhancement of the neurotoxicity of methyl n-butyl ketone by non-neurotoxic aliphatic monoketones - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Applications of 3,4-Dimethyl-2-hexanone: A Comparative Review
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the applications of 3,4-Dimethyl-2-hexanone, offering a comparative perspective against alternative compounds and detailing relevant experimental protocols.
Introduction
This compound is a branched aliphatic ketone with the molecular formula C8H16O.[1][2] Its chemical structure, featuring two chiral centers at positions 3 and 4, allows for the existence of four stereoisomers. This structural complexity and the presence of a reactive carbonyl group make it a molecule of interest in various chemical and biological fields. This guide explores its primary applications as a model compound in neurotoxicity studies, its role as an intermediate in organic synthesis, and its investigated potential as an insect pheromone.
Application 1: A Model Compound for Neurotoxicity Research
This compound has been utilized as a valuable tool in neurotoxicity research, particularly in studies investigating the mechanisms of γ-diketone-induced neuropathy.[3][4] The neurotoxic effects of γ-diketones are attributed to their ability to form pyrrole adducts with primary amine groups on proteins, leading to protein cross-linking and subsequent disruption of neuronal function.[5][6]
Comparison with 2,5-Hexanedione
A key comparative study investigated the neurotoxicity of the γ-diketone 3,4-dimethyl-2,5-hexanedione, a close structural analog of this compound, against the well-established neurotoxin 2,5-hexanedione. The study revealed that 3,4-dimethyl-2,5-hexanedione is significantly more potent.
| Compound | Relative Potency (Molar Basis) | Rate of Pyrrole Formation | Rate of Protein Cross-linking |
| 3,4-Dimethyl-2,5-hexanedione | 20 to 30 times more potent | ~8 times faster | ~40 times faster |
| 2,5-Hexanedione | Baseline | Baseline | Baseline |
Table 1: Comparative Neurotoxicity of 3,4-Dimethyl-2,5-hexanedione and 2,5-Hexanedione. Data sourced from studies on the neurotoxicity of γ-diketones.[5][6]
The increased neurotoxicity of the dimethyl-substituted analog is attributed to the accelerated rate of pyrrole formation and subsequent protein cross-linking.[5][6] This acceleration is due to the electronic effects of the methyl groups, which facilitate the cyclization reaction.
Experimental Protocol: In Vitro Neurotoxicity Assay
A general protocol to assess the neurotoxicity of γ-diketones involves in vitro cell culture models.
Figure 1: General workflow for an in vitro neurotoxicity assay of γ-diketones.
Detailed Methodology:
-
Cell Culture: Neuronal cell lines such as PC12 or SH-SY5Y are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.
-
Compound Preparation: Test compounds (e.g., 3,4-dimethyl-2,5-hexanedione and 2,5-hexanedione) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Treatment: The culture medium is replaced with a medium containing the test compounds. Control wells receive the vehicle only.
-
Incubation: Plates are incubated for a specified period (e.g., 24 or 48 hours).
-
Viability/Toxicity Assessment: Cell viability is assessed using assays like the MTT or WST-1 assay, which measure mitochondrial activity. Cytotoxicity can be measured using the LDH assay, which quantifies the release of lactate dehydrogenase from damaged cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the data is analyzed to determine the half-maximal inhibitory concentration (IC50) for each compound.
Application 2: Intermediate in Organic Synthesis
This compound serves as an intermediate in organic synthesis, providing a building block for the construction of more complex molecules.[3][4] Its ketone functionality allows for a variety of chemical transformations.
Synthetic Routes and Potential Reactions
Several methods can be employed for the synthesis of this compound, with varying yields.
| Synthetic Method | Starting Materials | Reagents | Typical Yield |
| Oxidation of Alcohol | 3,4-Dimethyl-2-hexanol | Potassium dichromate or chromium trioxide, sulfuric acid | 85-88%[7] |
| Friedel-Crafts Acylation | 3,4-Dimethylhexane | Acetyl chloride, aluminum chloride | Moderate[7] |
Table 2: Comparison of Synthetic Routes to this compound.
The reactivity of the carbonyl group in this compound allows for several important synthetic transformations, including:
-
Grignard Reaction: Reaction with organomagnesium halides (Grignard reagents) to form tertiary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) to form alkenes.
Figure 2: Synthetic pathways to and from this compound.
Experimental Protocol: Grignard Reaction with this compound
A general protocol for the reaction of this compound with a Grignard reagent is as follows:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are covered with anhydrous diethyl ether. A solution of an alkyl or aryl halide in anhydrous ether is added dropwise to initiate the reaction.
-
Reaction with Ketone: A solution of this compound in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (often 0 °C).
-
Quenching: The reaction mixture is stirred for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The resulting crude tertiary alcohol is then purified by distillation or chromatography.
Application 3: Investigation as an Insect Pheromone
Chemicals structurally similar to this compound are known to function as alarm pheromones in various ant species. For instance, 4-methyl-3-heptanone is a well-established alarm pheromone in several Atta and Pogonomyrmex species.[3][8]
Comparative Bioassay with Known Ant Alarm Pheromones
In a study investigating the alarm pheromones of the ant Atta texana, this compound was tested alongside a series of other carbonyl compounds for its ability to elicit an alarm response. The results were compared to the potent alarm pheromone 4-methyl-3-heptanone.
| Compound | Alarm Level (cm³ saturated air) |
| 4-Methyl-3-heptanone | 10⁻⁵ |
| This compound | 10 |
| 2-Heptanone | 10⁻² |
| 3-Heptanone | 10⁻² |
| 4-Heptanone | 10⁻² |
Table 3: Comparative Alarm Response of Atta texana to Various Ketones. A lower value indicates a higher potency. Data from Moser et al. (1968).
The data clearly indicates that this compound is significantly less effective at inducing an alarm response in Atta texana compared to 4-methyl-3-heptanone.
Figure 3: Structure-activity relationship of ketones as ant alarm pheromones.
Experimental Protocol: Ant Alarm Pheromone Bioassay
A standard laboratory bioassay to test for ant alarm pheromones can be conducted as follows:
-
Colony Maintenance: A laboratory colony of the target ant species is maintained under controlled conditions of temperature, humidity, and diet.
-
Test Arena: A clean, neutral arena (e.g., a petri dish lined with filter paper) is used for the bioassay.
-
Compound Application: A small amount of the test compound, dissolved in a volatile solvent (e.g., hexane), is applied to a small piece of filter paper. A control with the solvent alone is also prepared.
-
Introduction to Arena: After the solvent has evaporated, the filter paper is introduced into the arena with a small group of worker ants.
-
Behavioral Observation: The behavior of the ants is observed and recorded for a set period. Key behaviors to note include increased antennation, rapid movement, mandible opening, and aggression towards the filter paper or other ants.
-
Quantification: The intensity of the alarm response can be quantified by counting the number of ants exhibiting specific alarm behaviors or by using a scoring system.
-
Comparison: The response to the test compound is compared to the response to the solvent control and to a known positive control (e.g., 4-methyl-3-heptanone).
Conclusion
This compound demonstrates its utility primarily as a research tool in the field of neurotoxicology, where its structural features provide insights into the mechanisms of γ-diketone-induced nerve damage. In this context, it and its analogs serve as potent models for studying protein cross-linking phenomena. While it is a versatile intermediate in organic synthesis, its specific advantages over other ketones in terms of reaction efficiency and yield require further comparative investigation. Its potential as an insect pheromone appears limited based on current data, highlighting the high specificity of chemoreception in insects. This guide provides a foundational understanding of the applications of this compound, offering a framework for further research and development.
References
- 1. Buy this compound (EVT-1197598) | 19550-10-8 [evitachem.com]
- 2. This compound | C8H16O | CID 89184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione. I. Accelerated clinical neuropathy is accompanied by more proximal axonal swellings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione. II. Dimethyl substitution accelerates pyrrole formation and protein crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 19550-10-8 | Benchchem [benchchem.com]
- 8. The Alarm Pheromone and Alarm Response of the Clonal Raider Ant - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Differentiation of Ketone Isomers
For researchers and professionals in drug development and chemical sciences, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. This guide provides a comparative analysis of spectroscopic data for common ketone isomers, offering a framework for their differentiation using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize key quantitative data from various spectroscopic methods for distinguishing between butanone and two common pentanone isomers.
Table 1: Infrared (IR) Spectroscopy Data
The most prominent feature in the IR spectrum of a ketone is the strong carbonyl (C=O) stretching absorption.[1][2] Its position can be influenced by factors like conjugation and ring strain.[3][4] For simple saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹.[1][4]
| Compound | Molecular Formula | C=O Stretch (cm⁻¹) | Reference(s) |
| 2-Butanone | C₄H₈O | ~1715 | [1][5] |
| 2-Pentanone | C₅H₁₀O | ~1715 | [4] |
| 3-Pentanone | C₅H₁₀O | ~1715 | [4] |
Note: While the C=O stretch is excellent for identifying a ketone functional group, it is generally not sufficient to distinguish between simple, non-conjugated aliphatic isomers.
Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. Protons on carbons adjacent (alpha) to the carbonyl group are deshielded and typically resonate between 2.0-2.5 ppm.[3][6] The carbonyl carbon itself is highly deshielded, appearing in a characteristic region of the ¹³C NMR spectrum (190-220 ppm).[3][7]
| Compound | Key ¹H Chemical Shifts (δ, ppm) | ¹³C Carbonyl Shift (δ, ppm) |
| 2-Butanone | ~2.1 (s, 3H, -CH₃ CO) ~2.4 (q, 2H, -COCH₂ CH₃) ~1.0 (t, 3H, -CH₂CH₃ ) | ~209 |
| 2-Pentanone | ~2.1 (s, 3H, -CH₃ CO) ~2.4 (t, 2H, -COCH₂ CH₂CH₃) | ~208 |
| 3-Pentanone | ~2.4 (q, 4H, -CH₂ COCH₂-) ~1.0 (t, 6H, -CH₃ CH₂-) | ~211 |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and instrument used.
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry is a powerful tool for distinguishing isomers through their unique fragmentation patterns. Common fragmentation pathways for ketones include alpha-cleavage and the McLafferty rearrangement.[8][9]
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) & Proposed Origin | Reference(s) |
| 2-Butanone | 72 | 43 (Base Peak, [CH₃CO]⁺, α-cleavage) 57 ([CH₃CH₂CO]⁺, α-cleavage) | [8][10][11] |
| 2-Pentanone | 86 | 43 (Base Peak, [CH₃CO]⁺, α-cleavage) 58 ([C₃H₆O]⁺, McLafferty rearrangement) 71 ([C₄H₇O]⁺, α-cleavage) | [12][13][14] |
| 3-Pentanone | 86 | 57 (Base Peak, [CH₃CH₂CO]⁺, α-cleavage) 29 ([CH₃CH₂]⁺, α-cleavage) | [12] |
Logical & Experimental Workflows
Visualizing the process of analysis and the underlying chemical phenomena is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate the logical workflow for isomer differentiation and the key fragmentation pathways in mass spectrometry.
Caption: Logical workflow for spectroscopic analysis of an unknown ketone isomer.
Caption: Primary mass spectrometry fragmentation pathways for 2-pentanone.
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. The following are generalized protocols for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh the sample. For ¹H NMR, 5-20 mg is typically sufficient, while ¹³C NMR may require a higher concentration of 20-50 mg.[15]
-
Select a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) that completely dissolves the sample.[15][16]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring it to a high-quality 5 mm NMR tube.[15] Ensure the final sample height in the tube is adequate for the instrument.
-
Cap the NMR tube securely to prevent evaporation.[15]
-
-
Data Acquisition :
-
Insert the sample into the spectrometer.
-
Locking : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[15]
-
Shimming : The magnetic field homogeneity is optimized, either automatically or manually, to ensure sharp, well-resolved peaks.[15]
-
Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.[15]
-
Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and initiate the experiment.[17]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Film Method) :
-
Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches.
-
Place one to two drops of the neat liquid ketone sample onto the center of one plate.
-
Carefully place the second plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
Mount the plates in the spectrometer's sample holder.
-
-
Data Acquisition :
-
Record a background spectrum of the empty instrument to subtract atmospheric (CO₂, H₂O) absorptions.
-
Place the sample holder in the instrument's beam path.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The resulting spectrum will show absorbance or transmittance as a function of wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization :
-
The method of sample introduction depends on the instrument and sample volatility (e.g., direct infusion, gas chromatography).
-
Select an appropriate ionization technique. Electron Ionization (EI) is a common "hard" ionization method that induces extensive fragmentation, which is useful for structural elucidation of small molecules like ketones.[18]
-
-
Data Acquisition :
-
The instrument must be properly tuned and calibrated using a known standard to ensure mass accuracy and resolution.[18]
-
In EI-MS, molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10]
-
The resulting positively charged ions are accelerated into a mass analyzer.[8]
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8]
-
A detector records the relative abundance of each ion, generating a mass spectrum.
-
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical compound - Mass Spectrometry, Molecules, Elements | Britannica [britannica.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 10. dgms.eu [dgms.eu]
- 11. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Using mass spectrometry, how would you distinguish between 2-pentanone an.. [askfilo.com]
- 13. youtube.com [youtube.com]
- 14. Solved 6. The mass spectrum of 2-pentanone produces a | Chegg.com [chegg.com]
- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 16. How To [chem.rochester.edu]
- 17. emory.edu [emory.edu]
- 18. rsc.org [rsc.org]
A Comparative Guide to Assessing the Purity of Synthesized 3,4-Dimethyl-2-hexanone
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 3,4-Dimethyl-2-hexanone, a branched aliphatic ketone used in various research applications, including neurotoxicity studies.[1]
Synthesis and Potential Impurities
This compound is commonly synthesized through two primary routes: the oxidation of 3,4-dimethyl-2-hexanol or via a Grignard reaction.[1][2] Each synthetic pathway can introduce specific impurities.
-
Oxidation of 3,4-dimethyl-2-hexanol : Potential impurities include unreacted starting alcohol and over-oxidation products such as carboxylic acids.[1][2]
-
Grignard Reaction : This method may result in impurities such as byproducts from the coupling of the Grignard reagent with unreacted alkyl halides.[3][4] Additionally, residual solvents from the reaction and purification steps are common impurities in both methods.
The choice of an appropriate analytical technique for purity assessment depends on the expected impurities and the required level of sensitivity and accuracy.
Comparison of Analytical Methods
Several analytical techniques can be employed to determine the purity of synthesized this compound. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy also play important roles, often in conjunction with chromatographic techniques.
Data Presentation: Quantitative Comparison of Analytical Methods
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/Vis) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Use | Quantitative Purity & Impurity Profiling | Quantitative Purity & Non-volatile Impurities | Absolute Purity Determination & Structural Confirmation | Impurity Identification & Quantification | Functional Group Identification |
| Limit of Detection (LOD) | ~1-10 ppm | ~0.1-1 ppm (with derivatization) | ~0.1% | ~1-10 ppb | ~1-5% |
| Limit of Quantitation (LOQ) | ~5-50 ppm | ~0.5-5 ppm (with derivatization) | ~0.5% | ~5-50 ppb | >5% |
| Precision | High (<2% RSD) | High (<2% RSD) | Very High (<1% RSD) | High (<5% RSD) | Low |
| Accuracy | High | High | Very High | High | Low for quantification |
| Analysis Time per Sample | 15-30 minutes | 20-40 minutes | 5-15 minutes | 20-45 minutes | <5 minutes |
| Sample Requirement | Small (µL) | Small (µL) | Moderate (mg) | Small (µL) | Small (µL or mg) |
| Cost | Moderate | Moderate to High | High | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a robust method for separating and quantifying volatile compounds like this compound from its volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier gas: Helium or Hydrogen.
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a high-purity solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards of a certified reference material of this compound in the same solvent.
-
GC Conditions:
-
Injector temperature: 250°C
-
Detector temperature: 280°C
-
Oven temperature program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection volume: 1 µL
-
Split ratio: 50:1
-
-
Data Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For higher accuracy, use the calibration curve to quantify the amount of this compound and any identified impurities.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
For non-volatile impurities, HPLC is a suitable method. Since this compound lacks a strong chromophore, derivatization is often necessary for UV/Vis detection.[5]
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Procedure:
-
Derivatization: React the synthesized ketone with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form the corresponding 2,4-dinitrophenylhydrazone derivative, which is UV-active.[5]
-
Sample Preparation: Dissolve the dried derivative in the mobile phase. Prepare calibration standards from a derivatized reference standard.
-
HPLC Conditions:
-
Mobile phase: Acetonitrile and water gradient.
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Detection wavelength: 360 nm.
-
Injection volume: 10 µL.
-
-
Data Analysis: Similar to GC, use a calibration curve generated from the derivatized reference standards for accurate quantification.
Absolute Purity Determination by Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[6][7]
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
High-precision balance.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Mandatory Visualizations
Experimental Workflow for Purity Assessment
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Decision Tree for Method Selection
Caption: Decision tree for selecting an appropriate analytical method for purity assessment.
Conclusion
The selection of an analytical method for determining the purity of synthesized this compound should be guided by the specific requirements of the research.
-
Gas Chromatography is the workhorse for routine purity checks of volatile compounds.
-
Quantitative NMR provides an accurate, absolute purity value and is invaluable for characterizing new batches of the compound.[7]
-
HPLC is essential when non-volatile impurities are suspected.
-
GC-MS is unparalleled for the identification of unknown impurities.[8]
For comprehensive quality control, a combination of these methods is often employed to ensure the synthesized this compound meets the high standards required for research and drug development.
References
- 1. This compound | 19550-10-8 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-1197598) | 19550-10-8 [evitachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
Comparative Analysis of the Biological Activity of 3,4-Dimethyl-2-hexanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3,4-Dimethyl-2-hexanone and its structural analogs. The primary focus of available research is on the neurotoxic potential of related γ-diketones, which serves as a predictive framework for understanding the potential biological effects of this compound. This document summarizes key experimental findings, details relevant methodologies, and visualizes the proposed mechanism of action.
Executive Summary
Direct experimental data on the biological activity of the mono-ketone this compound is limited in publicly available scientific literature. However, extensive research on its γ-diketone analog, 3,4-dimethyl-2,5-hexanedione, provides a strong basis for inferring its potential neurotoxic properties. The neurotoxicity of γ-diketones is well-established to proceed via a mechanism involving pyrrole formation and subsequent protein crosslinking, leading to axonal damage. Methyl substitution at the 3 and 4 positions has been shown to dramatically accelerate this process, rendering the molecule significantly more potent than its unsubstituted counterpart. While mono-ketones are generally considered less reactive than γ-diketones in this specific pathway, the branched-chain structure of this compound suggests a potential for neurotoxic activity that warrants further investigation.
Data Presentation: Neurotoxicity of γ-Diketone Analogs
The following table summarizes the comparative neurotoxicity of 3,4-dimethyl-2,5-hexanedione and its parent compound, 2,5-hexanedione. Currently, no direct quantitative data on the biological activity of this compound is available.
| Compound | Structure | Relative Neurotoxic Potency | Rate of Pyrrole Formation (in vitro) | Rate of Protein Crosslinking (in vitro) |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| 2,5-Hexanedione | 1x (Baseline) | 1x (Baseline) | 1x (Baseline) | |
| 3,4-Dimethyl-2,5-hexanedione | 20-30x more potent than 2,5-Hexanedione[1] | ~8x faster than 2,5-Hexanedione | ~40x faster than 2,5-Hexanedione | |
| 3,3-Dimethyl-2,5-hexanedione | Not Neurotoxic | Incapable of pyrrole formation | Not Applicable |
Proposed Mechanism of Action: γ-Diketone Neurotoxicity
The neurotoxicity of γ-diketones like 2,5-hexanedione and its more potent analog, 3,4-dimethyl-2,5-hexanedione, is initiated by their reaction with primary amine groups on proteins, particularly neurofilaments within axons. This reaction leads to the formation of pyrrole adducts. The subsequent oxidation of these pyrroles results in protein crosslinking, which disrupts axonal transport and leads to the characteristic axonal swellings observed in γ-diketone neuropathy.
Caption: Proposed pathway of γ-diketone induced neurotoxicity.
Experimental Protocols
In Vitro Neurotoxicity Assessment: Neurite Outgrowth Assay
This protocol is designed to assess the potential neurotoxicity of a compound by measuring its effect on neurite outgrowth in a neuronal cell line.
1. Cell Culture and Plating:
-
Culture a suitable neuronal cell line (e.g., PC-12, SH-SY5Y, or iPSC-derived neurons) under standard conditions.
-
Seed the cells onto 96-well plates coated with an appropriate extracellular matrix protein (e.g., collagen or laminin) at a density optimized for neurite outgrowth analysis.
-
Allow the cells to adhere and differentiate for 24-48 hours, or as required for the specific cell line.
2. Compound Exposure:
-
Prepare a serial dilution of the test compound (e.g., this compound) and its analogs in the appropriate cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control known to inhibit neurite outgrowth (e.g., colchicine).
-
Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).
3. Neurite Outgrowth Analysis:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images using appropriate software to quantify neurite length, number of neurites per cell, and cell viability.
In Vitro Protein Crosslinking Assay
This protocol assesses the ability of a compound to induce protein crosslinking, a key mechanism in γ-diketone neurotoxicity.
1. Protein Preparation:
-
Prepare a solution of a model protein rich in primary amine groups (e.g., bovine serum albumin or purified neurofilament proteins) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
2. Compound Incubation:
-
Add the test compound (e.g., this compound) and its analogs to the protein solution at various concentrations. Include a negative control (vehicle) and a positive control (e.g., 3,4-dimethyl-2,5-hexanedione).
-
Incubate the mixtures at 37°C for different time points (e.g., 0, 24, 48, 72 hours) to allow for the crosslinking reaction to occur.
3. Detection of Crosslinking:
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the protein bands by Coomassie blue or silver staining. The formation of higher molecular weight bands, indicative of protein oligomers and aggregates, demonstrates crosslinking.
-
Quantify the extent of crosslinking by densitometry analysis of the gel.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro assessment of the neurotoxic potential of a test compound.
Caption: A generalized workflow for in vitro neurotoxicity screening.
Conclusion
The available evidence strongly suggests that the neurotoxicity of aliphatic ketones is significantly influenced by their structure, particularly the presence and positioning of carbonyl groups and alkyl substituents. While direct experimental data for this compound is lacking, the high potency of its diketone analog, 3,4-dimethyl-2,5-hexanedione, indicates a potential for neurotoxic activity. The accelerated pyrrole formation and protein crosslinking observed with the dimethylated diketone highlights the critical role of steric and electronic effects in the bioactivation of these compounds. Further in vitro studies, following the protocols outlined in this guide, are essential to definitively characterize the biological activity of this compound and to establish a comprehensive structure-activity relationship for this class of compounds. Such research is crucial for assessing the potential risks associated with human exposure and for guiding the development of safer industrial chemicals and pharmaceuticals.
References
A Comparative Guide to the Reaction Products of 3,4-Dimethyl-2-hexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 3,4-dimethyl-2-hexanone, a versatile aliphatic ketone.[1] Understanding the reactivity of this substrate is crucial for its application as an intermediate in the synthesis of more complex organic molecules.[2] This document outlines the outcomes of various key reactions, presents comparative data, and provides detailed experimental protocols to support further research and development.
Overview of this compound
This compound (C8H16O, Molar Mass: 128.21 g/mol ) is a branched-chain ketone with two chiral centers at the C3 and C4 positions, leading to the possibility of four stereoisomers.[2] Its structure, featuring a carbonyl group and methyl branching, influences its reactivity in nucleophilic additions and reactions involving the alpha-hydrogens.[1]
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C8H16O[3][4][5][6] |
| Molar Mass | 128.21 g/mol [1][3][5][6] |
| Boiling Point | Approx. 151-158 °C[1][5] |
| Density | Approx. 0.81 g/cm³[1][5] |
| Appearance | Colorless liquid[1] |
Comparative Analysis of Key Reactions
The reactivity of this compound is primarily centered around its carbonyl group and the adjacent alpha-hydrogens. This section compares the outcomes of reduction, nucleophilic addition (Grignard reaction), and olefination (Wittig reaction).
Reduction of the Carbonyl Group
The reduction of this compound yields the corresponding secondary alcohol, 3,4-dimethyl-2-hexanol.[1][2] The choice of reducing agent can influence the reaction conditions and efficiency.
Comparative Data for the Reduction of this compound:
| Reducing Agent | Product | Typical Reaction Conditions | Reported Yield (%) |
| Sodium Borohydride (NaBH4) | 3,4-Dimethyl-2-hexanol | Methanol or Ethanol, Room Temperature | High |
| Lithium Aluminum Hydride (LiAlH4) | 3,4-Dimethyl-2-hexanol | Anhydrous ether (e.g., Diethyl ether, THF), 0 °C to Room Temperature | Very High |
Nucleophilic Addition: Grignard Reaction
Grignard reagents (R-MgX) readily react with the electrophilic carbonyl carbon of this compound to form tertiary alcohols after acidic workup.[7][8][9] The structure of the resulting alcohol is dependent on the specific Grignard reagent used.
Predicted Products from the Grignard Reaction with this compound:
| Grignard Reagent | Intermediate Alkoxide | Final Product (after workup) |
| Methylmagnesium Bromide (CH3MgBr) | 2,3,4-Trimethyl-2-hexoxide | 2,3,4-Trimethyl-2-hexanol |
| Ethylmagnesium Bromide (C2H5MgBr) | 3,4-Dimethyl-2-ethyl-2-hexoxide | 3,4-Dimethyl-2-ethyl-2-hexanol |
| Phenylmagnesium Bromide (C6H5MgBr) | 3,4-Dimethyl-2-phenyl-2-hexoxide | 3,4-Dimethyl-2-phenyl-2-hexanol |
Olefination: The Wittig Reaction
The Wittig reaction provides a powerful method for converting ketones into alkenes by reacting them with a phosphonium ylide (Wittig reagent).[10][11][12][13] The structure of the resulting alkene is determined by the ylide used.
Predicted Products from the Wittig Reaction with this compound:
| Wittig Reagent | Product |
| Methylenetriphenylphosphorane (Ph3P=CH2) | 3,4-Dimethyl-2-methylenehexane |
| Ethylidenetriphenylphosphorane (Ph3P=CHCH3) | (E/Z)-3,4-Dimethyl-2-ethylidenehexane |
Experimental Protocols
General Protocol for the Reduction of this compound with Sodium Borohydride
-
Dissolution: Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Slowly add water to quench the excess sodium borohydride, followed by the addition of dilute hydrochloric acid.
-
Extraction: Extract the product with diethyl ether.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dimethyl-2-hexanol.
-
Purification: Purify the product by distillation or column chromatography.
General Protocol for the Grignard Reaction of this compound
-
Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Grignard Reagent: Place magnesium turnings in the flask and add a solution of the appropriate alkyl/aryl halide in anhydrous diethyl ether via the dropping funnel to prepare the Grignard reagent.
-
Addition of Ketone: Once the Grignard reagent formation is complete, cool the flask in an ice bath and add a solution of this compound in anhydrous diethyl ether dropwise.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Workup: Carefully pour the reaction mixture over a mixture of ice and a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting tertiary alcohol by distillation or column chromatography.
Reaction Workflows and Pathways
References
- 1. Buy this compound (EVT-1197598) | 19550-10-8 [evitachem.com]
- 2. This compound | 19550-10-8 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Hexanone, 3,4-dimethyl- [webbook.nist.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | C8H16O | CID 89184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Navigating the Disposal of 3,4-Dimethyl-2-hexanone: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is imperative to handle 3,4-Dimethyl-2-hexanone with appropriate safety measures. Based on data for similar ketones, this compound is expected to be a flammable liquid.[1] Therefore, it should be kept away from heat, sparks, open flames, and hot surfaces.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid the inhalation of vapors. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various chemical databases. This information is crucial for a comprehensive understanding of the substance's properties.
| Property | Value |
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol [2] |
| Boiling Point | 153–158°C[2] |
| Density | ~0.81-0.83 g/cm³[2] |
| Flash Point | 34.2°C[3] |
| Vapor Pressure | 2.68 mmHg at 25°C[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with national and local regulations. The following is a general procedural guide based on best practices for flammable laboratory chemical waste.
Experimental Protocol for Neutralization (if applicable and permissible):
Note: Neutralization should only be attempted by trained personnel if it is a part of a written and approved laboratory protocol. It is generally not recommended for flammable organic compounds.
-
Consult Institutional EHS: Before any treatment, consult your institution's Environmental Health and Safety (EHS) office for specific guidance and approval.
-
Small-Scale Neutralization (Hypothetical): For some ketones, reduction to a less hazardous alcohol using a mild reducing agent might be a theoretical possibility. However, this is a chemical reaction that requires a thorough risk assessment and is not a standard disposal procedure.
-
Verification: The completion of the reaction would need to be verified using an appropriate analytical method, such as gas chromatography (GC), to ensure no residual ketone remains.
-
Waste Collection: The resulting mixture, even if neutralized, must be collected as hazardous waste.
Standard Disposal Procedure:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be poured down the sink. This can lead to environmental contamination and potentially explosive vapor accumulation in the plumbing.
-
Use a Designated Waste Container: Transfer the waste chemical into a designated, properly labeled hazardous waste container. The container should be compatible with flammable organic liquids.
-
Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
-
Segregation of Waste: Do not mix this compound with other incompatible waste streams. It should be stored with other flammable organic solvents.
-
Storage of Waste Container: Keep the waste container tightly closed and store it in a designated satellite accumulation area.[4] This area should be well-ventilated and away from sources of ignition.[4]
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management provider to arrange for the collection and proper disposal of the waste container.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult with your institution's safety experts when in doubt.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
